(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRFLEAHVFVBIE-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719934 | |
| Record name | (3R)-4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383146-20-0 | |
| Record name | (3R)-4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one: A Key Intermediate in the Synthesis of the Neurokinin-3 Receptor Antagonist Fezolinetant
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chiral intermediate, (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one (CAS Number: 1383146-20-0). This compound is a critical building block in the synthesis of Fezolinetant, a first-in-class, non-hormonal selective neurokinin-3 (NK3) receptor antagonist. Fezolinetant is approved for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. This document details the chemical properties of the intermediate, its synthesis, and its role in the production of Fezolinetant. The guide further elaborates on the mechanism of action of Fezolinetant, the relevant signaling pathways, and a summary of key clinical trial data. Detailed experimental protocols for the synthesis of the intermediate and the design of clinical trials for the final active pharmaceutical ingredient are also provided.
Introduction to this compound
This compound is a piperazinone derivative that serves as a crucial chiral intermediate in the pharmaceutical industry. Its primary significance lies in its use for the preparation of N-acyl-triazolopiperazine antagonists of the human neurokinin-3 (NK3) receptor, which are instrumental in the treatment of sex-hormone-related disorders.[1] Most notably, it is a key starting material in the synthesis of Fezolinetant.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1383146-20-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₄H₂₀N₂O₃ | [2][3][4] |
| Molecular Weight | 264.32 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% | [3] |
| Boiling Point (Predicted) | 436.1±45.0 °C | [1] |
| Density (Predicted) | 1.118±0.06 g/cm³ | [1] |
| Storage | Room temperature, sealed in dry conditions, protected from light | [2][6] |
| SMILES | C[C@@H]1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC | [2][4][5] |
| InChIKey | VRRFLEAHVFVBIE-SNVBAGLBSA-N | [5] |
Synthesis of this compound
A general method for the synthesis of this compound involves the reductive amination of (R)-3-methylpiperazin-2-one with 2,4-dimethoxybenzaldehyde.[7]
Experimental Protocol: Synthesis of this compound[7]
Materials:
-
(R)-3-Methylpiperazin-2-one
-
2,4-Dimethoxybenzaldehyde
-
Acetic acid
-
Sodium triacetoxyborohydride
-
Anhydrous acetonitrile
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add (R)-3-methylpiperazin-2-one (1.0 eq.), 2,4-dimethoxybenzaldehyde (1.1 eq.), acetic acid (1.5 eq.), and sodium triacetoxyborohydride (1.4 eq.) in anhydrous acetonitrile.
-
Stir the reaction mixture at room temperature overnight.
-
Cool the reaction mixture to 0 °C and carefully quench with a saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil.
-
Purify the crude product by silica gel chromatography using a DCM/MeOH gradient (e.g., 98:2 to 95:5) to afford the pure this compound.
Role as an Intermediate in the Synthesis of Fezolinetant
This compound is a key intermediate in the multi-step synthesis of Fezolinetant. Fezolinetant is a selective neurokinin-3 (NK3) receptor antagonist.[8] The synthesis of Fezolinetant involves the eventual modification of the piperazinone ring and coupling with other heterocyclic moieties to form the final complex structure of the active pharmaceutical ingredient.
Caption: Synthetic relationship of the intermediate to Fezolinetant.
Fezolinetant: The Final Bioactive Molecule
Fezolinetant (brand name Veozah) is a non-hormonal medication used to treat moderate to severe vasomotor symptoms (hot flashes and night sweats) associated with menopause.[9]
Mechanism of Action
Fezolinetant is a selective neurokinin-3 (NK3) receptor antagonist.[2][3][4] The mechanism of action is centered in the hypothalamus, specifically on the KNDy (kisspeptin/neurokinin B/dynorphin) neurons, which are crucial for thermoregulation.[3]
During menopause, declining estrogen levels lead to a disruption in the balance of neuronal signaling in the hypothalamus. This results in hyperactivity of KNDy neurons, driven by unopposed stimulation from neurokinin B (NKB).[3][4] Fezolinetant selectively blocks the NK3 receptor, preventing the binding of NKB.[2][4] This modulation of KNDy neuron activity helps to restore the normal functioning of the thermoregulatory center, thereby reducing the frequency and severity of vasomotor symptoms.[3][4]
Caption: Signaling pathway of Neurokinin B and the antagonistic action of Fezolinetant.
Quantitative Data from Clinical Trials
The efficacy and safety of Fezolinetant have been evaluated in several large-scale clinical trials, including the SKYLIGHT 1, SKYLIGHT 2, and DAYLIGHT studies.
| Trial | Dosage | Primary Endpoint | Result | Reference |
| SKYLIGHT 2 (Phase 3) | 30 mg and 45 mg once daily | Mean daily change from baseline in VMS frequency and severity at weeks 4 and 12. | Statistically significant reduction in both frequency and severity of VMS compared to placebo at both time points for both doses. | [6] |
| DAYLIGHT (Phase 3b) | 45 mg once daily | Mean daily change from baseline in the frequency of moderate to severe VMS to week 24. | Statistically significant reduction in the frequency of moderate to severe VMS compared to placebo. | [7] |
| Phase 2b Dose-Ranging Study | Various (15 mg BID to 120 mg QD) | Reduction in moderate/severe VMS frequency. | All doses showed a statistically significant reduction in VMS frequency compared to placebo. | [10] |
Experimental Protocols: Clinical Trial Design
The clinical development program for Fezolinetant has utilized robust and well-controlled study designs.
Caption: Generalized workflow for Fezolinetant clinical trials.
A typical Phase 3 trial design, such as SKYLIGHT 2, is a double-blind, placebo-controlled study.[6]
Inclusion Criteria (General):
-
Women aged 40 to 65 years.
-
Experiencing a minimum average of seven moderate to severe vasomotor symptoms per day.
Exclusion Criteria (General):
-
Use of prohibited medications that could affect vasomotor symptoms.
-
Medical conditions that would contraindicate participation.
Study Arms:
-
Placebo once daily.
-
Fezolinetant 30 mg once daily.
-
Fezolinetant 45 mg once daily.
Duration:
-
A 12-week double-blind, placebo-controlled period.
-
Followed by a 40-week active treatment extension period where placebo patients are re-randomized to one of the Fezolinetant arms.
Endpoints:
-
Co-primary: Mean daily change from baseline to weeks 4 and 12 in both the frequency and severity of VMS.
-
Secondary: Various quality of life and sleep disturbance metrics.
Data Collection:
-
Daily electronic diaries for recording VMS frequency and severity.
-
Regular clinic visits for safety assessments, including blood work and physical examinations.
Safety and Tolerability
Across clinical trials, Fezolinetant has been generally well-tolerated. The most common treatment-emergent adverse events include headache, COVID-19, and fatigue.[7][11] Serious adverse events have been reported infrequently.[6]
Conclusion
This compound is a fundamentally important chiral intermediate, the synthesis of which is a key step in the production of the innovative non-hormonal therapeutic, Fezolinetant. The development of Fezolinetant, a selective NK3 receptor antagonist, represents a significant advancement in the management of menopausal vasomotor symptoms, offering a targeted approach to alleviating hot flashes and night sweats. The robust clinical data supporting its efficacy and safety underscore the importance of the synthetic pathway that originates with this key piperazinone derivative. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.
References
- 1. What is the mechanism of Fezolinetant? [synapse.patsnap.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs [veozahhcp.com]
- 5. VEOZA▼(fezolinetant) | Mechanism of Action [veoza.co.uk]
- 6. Efficacy and Safety of Fezolinetant in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 3b Trial of Fezolinetant Shows Positive Topline Results for Treatment of VMS Due to Menopause [prnewswire.com]
- 8. tdcommons.org [tdcommons.org]
- 9. Fezolinetant - Wikipedia [en.wikipedia.org]
- 10. A phase 2b, randomized, placebo-controlled, double-blind, dose-ranging study of the neurokinin 3 receptor antagonist fezolinetant for vasomotor symptoms associated with menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmj.com [bmj.com]
Technical Guide: Physicochemical Properties of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is a chiral piperazinone derivative of significant interest in medicinal chemistry and drug discovery. Its primary role is as a key intermediate in the synthesis of novel therapeutic agents, particularly antagonists of the neurokinin-3 (NK3) receptor.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its relevance in biological pathways.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. It is important to note that while several computed properties are available, experimentally determined data for some parameters such as melting point, boiling point, and pKa are not consistently reported in the public domain. The physical state of the compound has been described as both a viscous pale yellow oil and a white to yellow solid, suggesting that its appearance may vary with purity.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₃ | [1][4] |
| Molecular Weight | 264.32 g/mol | [1][4] |
| CAS Number | 1383146-20-0 | [1][4] |
| Appearance | Viscous pale yellow oil or White to yellow solid | [2][3] |
| XLogP3 | 1.2 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 4 | [4] |
| Topological Polar Surface Area | 50.8 Ų | [4] |
| Exact Mass | 264.14739250 Da | [4] |
| Monoisotopic Mass | 264.14739250 Da | [4] |
Experimental Protocols
Synthesis of this compound
The following protocol is based on a reductive amination procedure.
Materials:
-
(R)-3-methylpiperazin-2-one
-
2,4-dimethoxybenzaldehyde
-
Acetic acid
-
Sodium triacetoxyborohydride
-
Anhydrous acetonitrile
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add (R)-3-methylpiperazin-2-one (1.0 eq.), 2,4-dimethoxybenzaldehyde (1.1 eq.), acetic acid (1.5 eq.), and anhydrous acetonitrile.
-
Stir the mixture at room temperature.
-
Add sodium triacetoxyborohydride (1.4 eq.) portion-wise to the reaction mixture.
-
Continue stirring the reaction at room temperature overnight.
-
Cool the reaction mixture to 0°C and carefully quench with a saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product as a yellow oil.
-
Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient (e.g., 98:2 to 95:5) to yield the final product as a viscous pale yellow oil.[2]
Workflow for the Synthesis of this compound:
References
Spectroscopic and Spectrometric Analysis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one: A Technical Guide
This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the chiral intermediate, (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical synthesis. This document outlines the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with the experimental protocols utilized for their acquisition.
Compound Overview
This compound is a key chiral intermediate used in the synthesis of various bioactive molecules, particularly those targeting the central nervous system. Its specific stereochemistry plays a crucial role in enhancing selectivity for neurological receptors, which is vital in the development of new antidepressant and antipsychotic drugs.
Molecular Structure:
Spectroscopic and Spectrometric Data
The following sections present the available spectroscopic and spectrometric data for this compound.
NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds.
¹H NMR Data
The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound [2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.23 | d | 8.9 | 1H | Ar-H |
| 6.49 | d | 8.9 | 1H | Ar-H |
| 6.46 | s | 1H | Ar-H | |
| 6.29 | br | 1H | NH | |
| 3.81 | s | 3H | OCH₃ | |
| 3.80 | s | 3H | OCH₃ | |
| 3.78 | d | JAB= 15.0 | 1H | N-CH₂-Ar |
| 3.49 | d | JAB= 15.0 | 1H | N-CH₂-Ar |
| 3.27 | m | 2H | Piperazinone ring CH₂ | |
| 3.19 | m | 1H | Piperazinone ring CH | |
| 2.95 | m | 1H | Piperazinone ring CH | |
| 2.48 | m | 1H | Piperazinone ring CH | |
| 1.48 | d | 6.8 | 3H | CH-CH₃ |
¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Amide) |
| ~160, ~158 | Ar-C-O |
| ~130 | Ar-C |
| ~118 | Ar-C (ipso) |
| ~105, ~98 | Ar-C-H |
| ~55.5, ~55.3 | OCH₃ |
| ~55 | N-CH-CH₃ |
| ~50 | N-CH₂-Ar |
| ~48, ~45 | Piperazinone ring CH₂ |
| ~15 | CH-CH₃ |
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Table 3: LC-MS Data for this compound [2]
| Parameter | Value |
| Ionization Mode | ESI+ |
| [M+H]⁺ (m/z) | 265 |
| Retention Time | 1.6 min |
Infrared spectroscopy is used to identify the functional groups present in a molecule. While specific peak data is not available, it has been reported that the infrared spectrum conforms to the expected structure.[3] The table below lists the expected characteristic absorption bands.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 | N-H | Stretching |
| 3000-2850 | C-H (Alkyl) | Stretching |
| ~1650 | C=O (Amide) | Stretching |
| 1610, 1500 | C=C (Aromatic) | Stretching |
| 1250, 1050 | C-O (Ether) | Stretching |
| ~1200 | C-N | Stretching |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
In a round-bottom flask, (R)-3-methylpiperazin-2-one (1.0 eq.), 2,4-dimethoxybenzaldehyde (1.1 eq.), acetic acid (1.5 eq.), and sodium triacetoxyborohydride (1.4 eq.) were sequentially added to anhydrous acetonitrile at room temperature under a nitrogen atmosphere. The reaction mixture was stirred overnight. At 0 °C, the reaction was quenched by the careful addition of a saturated NaHCO₃ solution. The aqueous and organic layers were separated, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel chromatography (DCM/MeOH: 98/2 to 95/5) to yield the final product as a viscous pale yellow oil.[2]
A sample of the compound (5-25 mg for ¹H NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, in this case, Chloroform-d (CDCl₃). The solution is filtered through a pipette with a cotton or glass wool plug to remove any particulate matter and transferred to a 5 mm NMR tube. The spectrum is recorded on an NMR spectrometer, and the chemical shifts are referenced to the residual solvent peak.
The analysis was performed using a liquid chromatography system coupled with a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent and injected into the LC system. The separation was achieved on a suitable column with a mobile phase gradient. The mass spectrometer was operated in positive ion mode to detect the protonated molecule [M+H]⁺.
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is placed directly onto the ATR crystal. The spectrum is then collected over a range of wavenumbers (e.g., 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic and spectrometric characterization of a synthesized organic compound.
Caption: Workflow of Spectroscopic Analysis.
Conclusion
This guide has consolidated the available spectroscopic and spectrometric data for this compound. The provided ¹H NMR and LC-MS data are crucial for the confirmation of its structure and purity. While experimental ¹³C NMR and specific IR data were not found in the reviewed literature, the provided predictions and expected ranges serve as a useful reference for researchers working with this compound. The detailed protocols offer a standardized approach for the synthesis and analysis of this important chiral intermediate.
References
Solubility Profile of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one
This compound, with the CAS Number 1383146-20-0, is recognized as a valuable research chemical.[2] It serves as a key building block in the preparation of N-acyl-triazolopiperazine antagonists for the human neurokinin-3 receptor, which are under investigation for the treatment of sex-hormone-related disorders.[2] The compound's molecular formula is C₁₄H₂₀N₂O₃, and it has a molecular weight of 264.32 g/mol .[2][3] It is typically described as a viscous pale yellow oil or a white to yellow solid.[1][4]
Chemical Structure:
Understanding the solubility of this intermediate is paramount for its effective use in synthetic chemistry and pharmaceutical formulation. Solubility impacts reaction kinetics, purification strategies, and the ability to develop suitable dosage forms for potential drug candidates derived from it.
Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Non-Polar Solvents | |||||
| n-Hexane | C₆H₁₄ | 0.1 | |||
| Toluene | C₇H₈ | 2.4 | |||
| Diethyl Ether | (C₂H₅)₂O | 2.8 | |||
| Polar Aprotic Solvents | |||||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | |||
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | |||
| Acetonitrile (ACN) | C₂H₃N | 5.8 | |||
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | |||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | |||
| Polar Protic Solvents | |||||
| Isopropanol (IPA) | C₃H₈O | 3.9 | |||
| Ethanol (EtOH) | C₂H₅OH | 4.3 | |||
| Methanol (MeOH) | CH₃OH | 5.1 |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the solubility of this compound, this section details the widely accepted "shake-flask method" for determining thermodynamic equilibrium solubility.[5][6] This method is considered reliable for compounds with low to moderate solubility.[6]
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid form)
-
Selected organic solvents (analytical grade or higher)
-
Sealed glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed in equilibrium with the undissolved solid.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker with a constant, controlled temperature. The samples should be shaken for a sufficient period to reach equilibrium, typically 24 to 72 hours.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finer suspensions, centrifugation can be used to achieve clear separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filtration: Immediately filter the collected sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve of the compound in the same solvent is required for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for determining solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While specific, publicly available solubility data for this compound remains elusive, this guide provides the necessary framework for its experimental determination. By following the detailed shake-flask protocol, researchers in drug development and organic synthesis can generate reliable and crucial data to inform their work. The provided workflow diagrams offer a clear visual aid for implementing these procedures. Accurate solubility data is indispensable for optimizing reaction conditions, developing purification strategies, and formulating this important pharmaceutical intermediate for its intended therapeutic applications.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 1383146-20-0 [chemicalbook.com]
- 3. (3R)-4-((2,4-Dimethoxyphenyl)methyl)-3-methylpiperazin-2-one | C14H20N2O3 | CID 56973619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, a chiral intermediate valuable in pharmaceutical research and drug development.[1][2] The compound is synthesized via reductive amination of (R)-3-methylpiperazin-2-one with 2,4-dimethoxybenzaldehyde.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1383146-20-0 |
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 264.32 g/mol [1][3] |
| Appearance | Viscous pale yellow oil[4] |
Experimental Protocol
This protocol is adapted from the general procedure described in the synthesis of this compound.[4]
Materials:
-
(R)-3-methylpiperazin-2-one
-
2,4-dimethoxybenzaldehyde
-
Acetic acid
-
Sodium triacetoxyborohydride
-
Anhydrous acetonitrile
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen gas supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add (R)-3-methylpiperazin-2-one (1.0 eq.), 2,4-dimethoxybenzaldehyde (1.1 eq.), and anhydrous acetonitrile at room temperature.[4]
-
To this mixture, add acetic acid (1.5 eq.) followed by sodium triacetoxyborohydride (1.4 eq.).[4]
-
Stir the reaction mixture at room temperature overnight.[4]
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench with a saturated NaHCO₃ solution until no more gas evolves.[4]
-
Separate the aqueous and organic layers. Extract the aqueous layer three times with ethyl acetate.[4]
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.[4]
Purification:
Purify the crude product by silica gel column chromatography using a gradient elution of dichloromethane/methanol (from 98/2 to 95/5) to yield the pure this compound as a viscous pale yellow oil.[4]
Characterization Data
| Analysis | Result |
| Yield | 98%[4] |
| LCMS | Purity = 100%, Retention time = 1.6 min, (M+H)⁺: 265[4][5] |
| Chiral HPLC | Retention time = 41.5 min, ee > 99%[4][5] |
| ¹H-NMR (CDCl₃) | δ 7.23 (d, J= 8.9, 1H), 6.49 (d, J= 8.9, 1H), 6.46 (s, 1H), 6.29 (br, 1H), 3.81 (s, 3H), 3.80 (s, 3H), 3.78 (d, JAB= 15.0, 1H), 3.49 (d, JAB= 15.0, 1H), 3.27 (m, 2H), 3.19 (m, 1H), 2.95 (m, 1H), 2.48 (m, 1H), 1.48 (d, J= 6.8, 3H)[4][5] |
Experimental Workflow
Caption: Reductive amination workflow for the synthesis of the target compound.
References
- 1. This compound | 1383146-20-0 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. (3R)-4-((2,4-Dimethoxyphenyl)methyl)-3-methylpiperazin-2-one | C14H20N2O3 | CID 56973619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. WO2013050424A1 - NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS, PHARMACEUTICAL COMPOSITION, METHODS FOR USE IN NK-3 RECEPTOR MEDIATED DISORDERS AND CHIRAL SYNTHESIS THEREOF - Google Patents [patents.google.com]
Application Notes and Protocols for the Reductive Amination Synthesis of N-Substituted Piperazinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazinones are a significant class of heterocyclic compounds frequently incorporated into the core structures of pharmacologically active molecules due to their ability to act as constrained peptide mimics. The synthesis of N-substituted piperazinones is of particular interest in medicinal chemistry for the exploration of structure-activity relationships (SAR). Among the various synthetic strategies, a one-pot tandem reductive amination-transamidation-cyclization reaction offers an efficient and convergent approach to constructing these valuable scaffolds.[1][2] This method involves the reaction of an N-(2-oxoethyl)amide with an α-amino ester in the presence of a mild reducing agent, typically sodium triacetoxyborohydride, to yield the corresponding N-substituted piperazin-2-one.[1][2] This application note provides detailed protocols and data for the synthesis of N-substituted piperazinones via this reductive amination strategy.
Reaction Principle
The synthesis proceeds through a tandem sequence beginning with the reductive amination of an N-(2-oxoethyl)amide with an α-amino ester. The initially formed secondary amine intermediate then undergoes an intramolecular N,N'-acyl transfer, leading to cyclization and formation of the desired piperazin-2-one ring system.[1][2] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure.[3] It is particularly effective for the reduction of the iminium ion intermediate formed in situ, without significantly reducing the starting aldehyde.[3][4]
Data Presentation
The following tables summarize the yields of N-substituted piperazinones synthesized using the tandem reductive amination-cyclization protocol with various α-amino acid methyl esters and N-(2-oxoethyl)amides.
Table 1: Synthesis of N-Substituted Piperazinones with Various Amino Acid Methyl Esters
| Entry | α-Amino Acid Methyl Ester | Product | Yield (%) |
| 1 | L-Phenylalanine | N-Acetyl-3-benzyl-piperazin-2-one | 80 |
| 2 | L-Alanine | N-Acetyl-3-methyl-piperazin-2-one | 75 |
| 3 | L-Valine | N-Acetyl-3-isopropyl-piperazin-2-one | 68 |
| 4 | L-Leucine | N-Acetyl-3-isobutyl-piperazin-2-one | 72 |
Reaction conditions: N-(2-oxoethyl)acetamide, amino acid methyl ester (1.0 equiv.), NaBH(OAc)₃ (1.5 equiv.), 1,2-dichloroethane (DCE), reflux.
Table 2: Effect of Acyl Group on Piperazinone Formation
| Entry | Acyl Group (X) in N-(2-oxoethyl)-X-amide | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetyl | N-Acetyl-3-benzyl-piperazin-2-one | 48 | 80 |
| 2 | Benzoyl | N-Benzoyl-3-benzyl-piperazin-2-one | 24 | 85 |
| 3 | Trifluoroacetyl | N-Trifluoroacetyl-3-benzyl-piperazin-2-one | 18 | 95 |
Reaction conditions: L-Phenylalanine methyl ester, N-(2-oxoethyl)amide (1.0 equiv.), NaBH(OAc)₃ (1.5 equiv.), acetonitrile, 120°C (sealed tube).
Experimental Protocols
General Protocol for the One-Pot Synthesis of N-Substituted Piperazinones
This protocol is a generalized procedure based on the tandem reductive amination-cyclization reaction.
Materials:
-
N-(2-oxoethyl)amide (1.0 equiv)
-
α-Amino acid ester hydrochloride (1.0 - 1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 - 1.2 equiv, if starting with the hydrochloride salt of the amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or acetonitrile (THF can also be used)[1][3]
-
Acetic acid (optional, can be used as a catalyst, especially for less reactive substrates)[1][3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-(2-oxoethyl)amide (1.0 equiv) and the α-amino acid ester hydrochloride (1.0 - 1.2 equiv).
-
Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) or acetonitrile to a concentration of approximately 0.1-0.5 M.
-
If using the hydrochloride salt of the amino ester, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0 - 1.2 equiv) to the mixture to liberate the free amine. Stir for 10-15 minutes at room temperature.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv) portion-wise to the stirred solution. The addition may be exothermic.
-
The reaction mixture is then stirred at room temperature or heated to reflux (typically 40-80°C, or up to 120°C in a sealed tube for less reactive substrates) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to over 24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted piperazinone.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of N-substituted piperazinones.
Caption: Experimental workflow for piperazinone synthesis.
References
- 1. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 2. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Detailed experimental procedure for fezolinetant synthesis from (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist, commencing from the chiral starting material (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one. The described synthetic pathway involves a four-step sequence: lactam activation, annulation to form the triazolopyrazine core, deprotection of the dimethoxybenzyl group, and final N-acylation. This protocol includes specific reagent quantities, reaction conditions, and purification methods to guide researchers in the successful laboratory-scale synthesis of fezolinetant.
Introduction
Fezolinetant is a non-hormonal therapeutic agent approved for the treatment of moderate to severe vasomotor symptoms associated with menopause. Its mechanism of action involves the antagonism of the neurokinin-3 (NK3) receptor, which plays a crucial role in the thermoregulatory pathway. The synthesis of fezolinetant requires the construction of a specific chiral core structure, a substituted (R)-8-methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. This application note details a reliable synthetic route starting from this compound, a readily accessible chiral building block.
Overall Synthetic Scheme
The synthesis of fezolinetant from this compound is accomplished through the following four principal steps:
-
Lactam Activation: The lactam functionality of this compound is activated using Meerwein's salt (triethyloxonium tetrafluoroborate) to form an imino ether intermediate.
-
Annulation: The activated intermediate undergoes a condensation and cyclization reaction with 3-methyl-1,2,4-thiadiazole-5-carbohydrazide to construct the fused triazolopyrazine ring system.
-
Deprotection: The 2,4-dimethoxybenzyl (DMB) protecting group is removed from the piperazine nitrogen under acidic conditions using trifluoroacetic acid (TFA).
-
N-Acylation: The final step involves the acylation of the deprotected secondary amine with 4-fluorobenzoyl chloride to yield fezolinetant.
Experimental Protocols
Step 1: Synthesis of the Imino Ether Intermediate (Activation)
This step involves the activation of the lactam in this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 264.32 | 1.0 g | 3.78 |
| Triethyloxonium tetrafluoroborate (Meerwein's Salt) | 189.99 | 0.86 g | 4.54 |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 g, 3.78 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethyloxonium tetrafluoroborate (0.86 g, 4.54 mmol) portion-wise to the stirred solution over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture containing the crude imino ether intermediate is used directly in the next step without isolation.
Step 2: Synthesis of the DMB-Protected Triazolopyrazine (Annulation)
The activated lactam is cyclized with a carbohydrazide to form the core triazolo[4,3-a]pyrazine structure.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Crude Imino Ether Solution | - | - | ~3.78 |
| 3-methyl-1,2,4-thiadiazole-5-carbohydrazide | 158.18 | 0.60 g | 3.78 |
| Triethylamine (TEA) | 101.19 | 0.53 mL | 3.78 |
| Acetonitrile, anhydrous | - | 20 mL | - |
Procedure:
-
To the crude solution of the imino ether intermediate from Step 1, add anhydrous acetonitrile (20 mL).
-
Add 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (0.60 g, 3.78 mmol) and triethylamine (0.53 mL, 3.78 mmol).
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours.
-
Monitor the reaction for the formation of the product by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the DMB-protected triazolopyrazine intermediate.
Step 3: Deprotection of the DMB Group
The 2,4-dimethoxybenzyl protecting group is cleaved to reveal the secondary amine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| DMB-Protected Triazolopyrazine | - | 1.0 g | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 5 mL | - |
| Dichloromethane (DCM) | - | 10 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Procedure:
-
Dissolve the DMB-protected triazolopyrazine (1.0 g) in dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5 mL) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[4]
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C until gas evolution ceases and the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deprotected intermediate, (R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. This product is often used in the next step without further purification.
Step 4: Synthesis of Fezolinetant (N-Acylation)
The final step is the acylation of the deprotected triazolopyrazine core.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine | 263.33 | 0.5 g | 1.90 |
| 4-Fluorobenzoyl chloride | 158.56 | 0.33 g | 2.09 |
| Triethylamine (TEA) | 101.19 | 0.32 mL | 2.28 |
| Dichloromethane (DCM), anhydrous | - | 15 mL | - |
Procedure:
-
Dissolve the crude deprotected intermediate (0.5 g, 1.90 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (0.32 mL, 2.28 mmol).
-
Slowly add a solution of 4-fluorobenzoyl chloride (0.33 g, 2.09 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to afford fezolinetant as a solid.
Quantitative Data Summary
| Step | Starting Material | Product | Starting Material (g) | Product (g, theoretical) | Typical Yield (%) |
| 1-2 | This compound | DMB-Protected Triazolopyrazine | 1.0 | 1.5 | 70-80 |
| 3 | DMB-Protected Triazolopyrazine | (R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine | 1.0 | 0.65 | 85-95 |
| 4 | Deprotected Intermediate | Fezolinetant | 0.5 | 0.73 | 80-90 |
Note: Yields are representative and may vary based on reaction scale and purification efficiency.
Mechanism of Action: NK3 Receptor Antagonism
Fezolinetant functions by blocking the neurokinin B (NKB) signaling pathway in the hypothalamus. In menopausal women, decreased estrogen levels lead to hypertrophy of KNDy (kisspeptin/neurokinin B/dynorphin) neurons and increased NKB release. NKB binds to the NK3 receptor, leading to a signaling cascade that disrupts normal thermoregulation, resulting in vasomotor symptoms like hot flashes. Fezolinetant, as a selective NK3 receptor antagonist, competitively inhibits the binding of NKB, thereby modulating neuronal activity and alleviating these symptoms.
Conclusion
The synthetic route and detailed protocols provided herein offer a comprehensive guide for the laboratory-scale synthesis of fezolinetant from this compound. This procedure is designed to be accessible to researchers and scientists with a background in organic synthesis. The successful application of this methodology will enable the production of fezolinetant for further research and development in the field of women's health and neuroendocrinology.
References
Application Notes: (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is a chiral synthetic intermediate recognized for its utility in medicinal chemistry. Its rigid, stereochemically defined piperazin-2-one core serves as a valuable scaffold for the development of novel bioactive molecules. This compound is particularly noted as a key building block in the synthesis of antagonists for the human neurokinin-3 (NK3) receptor, which are under investigation for the treatment of sex-hormone disorders[1]. Furthermore, its structural characteristics make it a versatile starting material for developing agents targeting the central nervous system (CNS), including potential antidepressants and antipsychotics[2]. The broader class of piperazine derivatives has demonstrated a wide array of pharmacological activities, underscoring the potential of this scaffold in drug discovery[3][4][5].
Primary Application: Scaffold for Neurokinin-3 (NK3) Receptor Antagonists
The primary documented application of this compound is as an intermediate in the synthesis of N-acyl-triazolopiperazine antagonists of the NK3 receptor[1]. NK3 receptors, part of the tachykinin receptor family, are G-protein coupled receptors (GPCRs) predominantly found in the CNS. They play a crucial role in regulating the release of gonadotropin-releasing hormone (GnRH), which in turn modulates the levels of sex hormones such as estrogen and testosterone. Antagonism of the NK3 receptor is therefore a promising therapeutic strategy for managing conditions like endometriosis, uterine fibroids, and polycystic ovary syndrome (PCOS), as well as menopausal hot flashes.
Signaling Pathway of the NK3 Receptor
The NK3 receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, neurokinin B (NKB), the receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to downstream cellular responses. NK3 antagonists competitively block NKB from binding to the receptor, thereby inhibiting this signaling cascade.
Data Presentation: Illustrative Bioactivity of Derived NK3 Antagonists
The following table presents hypothetical but representative data for a series of NK3 receptor antagonists developed from the this compound scaffold. This illustrates a typical structure-activity relationship (SAR) study where modifications (R-groups) are made to a core structure to optimize potency and selectivity.
| Compound ID | R-Group Modification | NK3 Binding Affinity (IC₅₀, nM) | Functional Antagonism (IC₅₀, nM) (Ca²⁺ Flux Assay) |
| PZN-001 | H | 150.2 | 210.5 |
| PZN-002 | 4-Fluorophenyl | 25.8 | 35.1 |
| PZN-003 | 3,5-Difluorophenyl | 8.1 | 11.7 |
| PZN-004 | 2-Trifluoromethylphenyl | 1.5 | 2.3 |
| PZN-005 | 2-Methyl-thiazolyl | 12.4 | 18.9 |
Experimental Protocols
NK3 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC₅₀) of test compounds for the NK3 receptor.
Materials:
-
HEK293 cells stably expressing human NK3 receptor.
-
Cell membrane preparation from the above cells.
-
Radioligand: [³H]-SR142801 (a known high-affinity NK3 antagonist).
-
Test compounds (e.g., PZN-001 to PZN-005) dissolved in DMSO.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/C filters).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Plate Preparation: Add 25 µL of binding buffer to all wells of a 96-well plate. Add 25 µL of test compound dilutions (in DMSO, then diluted in buffer) or vehicle for total and non-specific binding wells.
-
Radioligand Addition: Add 25 µL of [³H]-SR142801 (at a final concentration equal to its K_d, e.g., 0.5 nM) to all wells except those for non-specific binding. For non-specific binding wells, add a high concentration of a non-labeled known antagonist (e.g., 10 µM Osanetant).
-
Membrane Addition: Add 125 µL of the NK3 receptor membrane preparation (e.g., 20 µg protein/well) to all wells.
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of the plate through the GF/C filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Plot the percentage inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell-Based Calcium Flux Assay
Objective: To measure the functional antagonistic activity of test compounds by monitoring changes in intracellular calcium levels.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing the human NK3 receptor and a calcium-sensitive fluorescent dye reporter (e.g., Fluo-8 AM or via aequorin expression).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
NK3 receptor agonist: Neurokinin B (NKB).
-
Test compounds.
-
Fluorescent plate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: If using a fluorescent dye, remove the culture medium and add 100 µL of Fluo-8 AM dye-loading solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add 50 µL of test compound at various concentrations (or vehicle) to the wells and incubate for 20-30 minutes at room temperature.
-
Agonist Stimulation: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence. Inject 50 µL of NKB agonist solution (at a concentration that elicits ~80% of the maximal response, i.e., EC₈₀) into each well.
-
Fluorescence Measurement: Immediately begin recording fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Data Analysis: Calculate the percentage inhibition of the NKB-induced calcium response for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage inhibition against the log concentration of the antagonist and fitting to a four-parameter logistic equation.
Drug Discovery Workflow
The following diagram illustrates a typical workflow starting from a key intermediate like this compound to identify a lead compound.
Broader Potential of the Piperazin-2-one Scaffold
The versatility of the piperazine and piperazin-2-one core is well-established, with derivatives showing activity in numerous therapeutic areas[4][6][7].
Anticancer Applications
Certain piperazin-2-one derivatives have demonstrated potential as anticancer agents by inhibiting farnesyltransferase[6]. This enzyme is critical for the function of the Ras protein, a key component of a signaling pathway that is often overactive in cancer cells. By inhibiting farnesyltransferase, these compounds can disrupt the Ras-Raf-MEK-ERK pathway, leading to reduced cell proliferation and apoptosis[6].
References
- 1. This compound | 1383146-20-0 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apjhs.com [apjhs.com]
Application Notes and Protocols for the Characterization of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is a chiral piperazinone derivative that serves as a valuable intermediate in pharmaceutical synthesis.[1] It is notably used in the preparation of N-acyl-triazolopiperazine antagonists for the human neurokinin-3 receptor, which are investigated for the treatment of sex-hormone disorders.[2] Accurate and robust analytical methods are crucial for confirming the identity, purity, and chiral integrity of this compound, ensuring its suitability for further synthetic steps and drug development processes. This document provides detailed protocols for the characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Overall Analytical Workflow
The comprehensive characterization of this compound involves a multi-step analytical approach to confirm its structure, purity, and stereochemistry. The general workflow begins with sample preparation, followed by parallel analyses using LC-MS for purity and mass verification, ¹H NMR for structural elucidation, and Chiral HPLC for the determination of enantiomeric excess.
Caption: Overall workflow for the characterization of the target compound.
Quantitative Data Summary
The following tables summarize the key analytical data obtained for this compound.
Table 1: LC-MS and Chiral HPLC Data
| Parameter | Value | Reference |
| LC-MS | ||
| Retention Time | 1.6 min | [3] |
| (M+H)⁺ | 265 | [3] |
| Chiral HPLC | ||
| Retention Time | 41.5 min | [3] |
| Enantiomeric Excess (ee) | > 99% | [3] |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Integration | Assignment | Reference |
| 7.23 | d, J = 8.9 Hz | 1H | Ar-H | [3] |
| 6.49 | d, J = 8.9 Hz | 1H | Ar-H | [3] |
| 6.46 | s | 1H | Ar-H | [3] |
| 6.29 | br | 1H | NH | [3] |
| 3.81 | s | 3H | OCH₃ | [3] |
| 3.80 | s | 3H | OCH₃ | [3] |
| 3.78 | d, JAB = 15.0 Hz | 1H | N-CH₂ (benzyl) | [3] |
| 3.49 | d, JAB = 15.0 Hz | 1H | N-CH₂ (benzyl) | [3] |
| 3.27 | m | 2H | Piperazine ring H | [3] |
| 3.19 | m | 1H | Piperazine ring H | [3] |
| 2.95 | m | 1H | Piperazine ring H | [3] |
| 2.48 | m | 1H | Piperazine ring H | [3] |
| 1.48 | d, J = 6.8 Hz | 3H | CH-CH₃ | [3] |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed for the rapid assessment of purity and confirmation of the molecular weight of the synthesized compound.
Caption: Workflow for LC-MS analysis.
Methodology:
-
Sample Preparation: Dissolve the sample in acetonitrile to a suitable concentration (e.g., 1 mg/mL).
-
Instrumentation: A Waters Acquity UPLC H-Class system or equivalent, coupled with a triple-quadrupole (Acquity TQD) mass spectrometer.[4]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Data Analysis: Process the acquired data to determine the retention time of the main peak and its corresponding mass-to-charge ratio (m/z) to confirm the presence of the [M+H]⁺ ion.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This protocol is essential for determining the enantiomeric purity (enantiomeric excess, ee) of the (R)-isomer.
Caption: Workflow for Chiral HPLC analysis.
Methodology:
-
Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Cellulose or Amylose tris(3,5-dimethylphenylcarbamate)) is often effective for separating enantiomers of pharmaceutical compounds.[5]
-
Mobile Phase: A mixture of n-Hexane and Ethanol is a common choice. The ratio should be optimized to achieve baseline separation of the enantiomers (e.g., 85:15, v/v).[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a suitable wavelength (e.g., 225 nm or 280 nm).
-
-
Data Analysis: Integrate the peak areas for both the (R)- and potential (S)-enantiomers. Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is used to elucidate the chemical structure of the compound by analyzing the chemical environment of its hydrogen atoms.
Caption: Workflow for ¹H NMR analysis.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A Bruker® 300 MHz or 500 MHz NMR spectrometer or equivalent.[4][6]
-
Acquisition Parameters:
-
Data Processing and Analysis:
-
Perform Fourier transformation of the Free Induction Decay (FID).
-
Apply phase and baseline corrections to the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Assign the chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) to the corresponding protons in the molecular structure. Compare the obtained spectrum with the data in Table 2.
-
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 1383146-20-0 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Note: Chiral HPLC Method for Determining Enantiomeric Purity of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of the enantiomeric purity of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one using chiral High-Performance Liquid Chromatography (HPLC). The method is designed to separate the (R)-enantiomer from its potential (S)-enantiomer impurity.
Principle
The enantiomers of 4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one are separated on a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. The separation is achieved through differential diastereomeric interactions between the enantiomers and the chiral selector of the stationary phase. The piperazinone structure and the presence of a basic nitrogen atom necessitate the use of a basic additive in the mobile phase, such as diethylamine (DEA), to improve peak shape and resolution.[1][2] The 2,4-dimethoxybenzyl moiety acts as a chromophore, allowing for detection by ultraviolet (UV) spectrophotometry.[3]
Apparatus and Materials
-
Apparatus:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or compatible).
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
Racemic 4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one (for method development and system suitability).
-
n-Hexane (HPLC grade).
-
Isopropanol (IPA) (HPLC grade).
-
Diethylamine (DEA) (HPLC grade, >99.5%).
-
-
Chiral HPLC Column:
Experimental Protocols
Mobile Phase Preparation
-
Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v) .
-
For 1000 mL of mobile phase, carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Diethylamine.
-
Mix thoroughly and degas using sonication or vacuum filtration for approximately 15 minutes before use.
Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 12.5 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix until homogeneous.
-
-
Resolution Solution (System Suitability):
-
Accurately weigh approximately 12.5 mg of the racemic 4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix until homogeneous. This solution will be used to confirm the separation of the two enantiomers.
-
-
Test Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 12.5 mg of the test sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix until homogeneous.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
The following chromatographic parameters are proposed as a starting point for analysis. Optimization may be required based on system performance and specific sample characteristics.
| Parameter | Value |
| HPLC Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes (or until the second enantiomer has eluted) |
Data Presentation and System Suitability
System Suitability
Before sample analysis, inject the Resolution Solution to verify system performance. The acceptance criteria are:
-
Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks should be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for the (R)-enantiomer peak should be ≤ 2.0.
Calculation of Enantiomeric Purity
The enantiomeric purity (or enantiomeric excess, % ee) is calculated from the peak areas of the two enantiomers in the sample chromatogram using the following formula:
% Enantiomeric Purity (% ee) = ( [AreaR - AreaS] / [AreaR + AreaS] ) x 100
Where:
-
AreaR = Peak area of the (R)-enantiomer
-
AreaS = Peak area of the (S)-enantiomer
The percentage of the unwanted (S)-enantiomer is calculated as:
% (S)-enantiomer = ( AreaS / [AreaR + AreaS] ) x 100
Typical Chromatographic Performance (Representative Data)
The following table summarizes the expected quantitative data for the separation. Retention times are estimates and will vary based on the specific HPLC system and conditions.
| Analyte | Retention Time (tR) (min) | Selectivity (α) | Resolution (Rs) |
| (S)-enantiomer (impurity) | ~21.5 | \multirow{2}{}{1.25} | \multirow{2}{}{2.8} |
| (R)-enantiomer (API) | ~25.0 |
Note: This data is representative. The elution order of enantiomers must be confirmed experimentally.
Visualization of Experimental Workflow
Caption: Workflow for Chiral HPLC Analysis.
Disclaimer: This application note provides a recommended starting method. Method development and validation are required to ensure suitability for a specific application in accordance with relevant regulatory guidelines. The choice of chiral stationary phase and mobile phase composition may require optimization to achieve the desired separation.[1]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Note: A Scalable Synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one
Introduction
(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is a key chiral intermediate in the development of various pharmacologically active compounds, notably as a precursor for N-acyl-triazolopiperazine antagonists of the human neurokinin-3 (NK-3) receptor, which are under investigation for the treatment of sex-hormone-related disorders.[1] The growing demand for this intermediate necessitates a robust and scalable synthetic protocol that ensures high yield and enantiomeric purity. This application note details a validated, scalable reductive amination procedure for the synthesis of this compound, suitable for researchers and professionals in drug development and process chemistry.
The described method utilizes the direct reductive amination of (R)-3-methylpiperazin-2-one with 2,4-dimethoxybenzaldehyde using sodium triacetoxyborohydride as a mild and selective reducing agent.[2][3] This approach is advantageous due to its operational simplicity, high chemoselectivity, and the preservation of the chiral center's integrity.[3] The protocol has been successfully scaled to produce multi-gram quantities of the target compound with excellent yield and enantiomeric excess.
Data Summary
The following table summarizes the key quantitative data obtained from the scaled-up synthesis.
| Parameter | Value | Reference |
| Starting Material (R)-3-methylpiperazin-2-one | 6.35 mmol (lab scale) | [2] |
| Yield | 98% | [2] |
| Purity (LCMS) | 100% | [2] |
| Enantiomeric Excess (ee) | >99% | [2] |
| Retention Time (LCMS) | 1.6 min | [2] |
| Chiral HPLC Retention Time | 41.5 min | [2] |
| Molecular Weight (M+H)+ | 265 | [2] |
Experimental Workflow
The following diagram illustrates the key stages of the scale-up synthesis protocol.
References
Protecting Group Strategies for Piperazinone Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazinone scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. Their synthesis often requires careful manipulation of reactive functional groups, necessitating the use of protecting groups to achieve desired regioselectivity and avoid unwanted side reactions. This document provides detailed application notes and protocols for the strategic use of protecting groups in piperazinone synthesis, focusing on the protection and deprotection of amine functionalities and the piperazinone carbonyl group.
Orthogonal Protecting Group Strategies
In the multi-step synthesis of complex piperazinone derivatives, orthogonal protecting groups are indispensable. These groups can be selectively removed in any order without affecting other protecting groups present in the molecule, allowing for sequential functionalization of different reactive sites.[1][2] A common orthogonal strategy in piperazinone synthesis involves the use of acid-labile, base-labile, and hydrogenolysis-labile protecting groups for different amine nitrogens or other functional groups.[3][4]
N-Protecting Groups for Piperazinones
The secondary amine functionalities of the piperazine core are nucleophilic and require protection to control their reactivity during synthesis. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the mildness of its removal. The most commonly employed N-protecting groups in piperazinone synthesis are tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Workflow for N-Protection and Deprotection of Piperazinones
Caption: General workflow for the N-protection, functionalization, and deprotection of piperazinones.
Quantitative Data for N-Protection and Deprotection Reactions
| Protecting Group | Protection Reagent | Typical Yield (%) | Deprotection Condition | Typical Yield (%) | Reference(s) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >90 | Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane | 78-98 | [5][6][7][8] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | 90 | H₂/Pd-C (Catalytic Hydrogenolysis) | High (often quantitative) | [9][10] |
| Fmoc | Fmoc-OSu or Fmoc-Cl | >90 | 20% Piperidine in DMF | >95 | [7][11] |
Note: Yields are highly substrate and reaction condition dependent. The values presented are typical ranges found in the literature.
Experimental Protocols for N-Protection and Deprotection
tert-Butoxycarbonyl (Boc) Group
Protocol 1: Boc-Protection of Piperazinone [6]
-
Materials: Piperazinone derivative, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the piperazinone derivative (1.0 equiv.) in DCM.
-
Add TEA (1.2 equiv.).
-
Add a solution of (Boc)₂O (1.1 equiv.) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Protocol 2: Acidic Deprotection of Boc-Piperazinone [5]
-
Materials: N-Boc protected piperazinone, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected piperazinone (1.0 equiv.) in DCM.
-
Add TFA (10-20 equiv.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected piperazinone.
-
Carbobenzyloxy (Cbz) Group
Protocol 3: Cbz-Protection of Piperazinone [10]
-
Materials: Piperazinone derivative, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the piperazinone derivative (1.0 equiv.) in a 2:1 mixture of THF and water.
-
Add NaHCO₃ (2.0 equiv.).
-
Cool the mixture to 0 °C and add Cbz-Cl (1.5 equiv.) dropwise.
-
Stir the reaction at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
-
Protocol 4: Cbz-Deprotection by Catalytic Hydrogenolysis [10]
-
Materials: N-Cbz protected piperazinone, 5% Palladium on carbon (Pd/C), Methanol (MeOH).
-
Procedure:
-
Dissolve the N-Cbz protected piperazinone in MeOH.
-
Add 5% Pd/C (catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperazinone.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protocol 5: Fmoc-Protection of Piperazinone
-
Materials: Piperazinone derivative, 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve the piperazinone derivative (1.0 equiv.) in a mixture of dioxane and aqueous NaHCO₃ solution.
-
Add Fmoc-OSu (1.1 equiv.) and stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Protocol 6: Base-Mediated Deprotection of Fmoc-Piperazinone [7]
-
Materials: N-Fmoc protected piperazinone, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-Fmoc protected piperazinone in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess piperidine under high vacuum to yield the deprotected piperazinone.
-
Protection of the Piperazinone Carbonyl Group
In certain synthetic routes, protection of the lactam carbonyl may be necessary to prevent its reaction with strong nucleophiles or reducing agents.[12][13] Acetal or ketal formation is a common strategy for carbonyl protection.[14][15]
Workflow for Carbonyl Protection and Deprotection
Caption: General workflow for the protection and deprotection of the piperazinone carbonyl group.
Experimental Protocols for Carbonyl Protection and Deprotection
Protocol 7: Acetal Protection of Piperazinone Carbonyl [14]
-
Materials: Piperazinone derivative, Ethylene glycol, p-Toluenesulfonic acid (p-TsOH), Toluene.
-
Procedure:
-
To a solution of the piperazinone (1.0 equiv.) in toluene, add ethylene glycol (2.0 equiv.) and a catalytic amount of p-TsOH.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 8: Deprotection of Piperazinone Acetal [16][17]
-
Materials: Acetal-protected piperazinone, Acetone, Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the acetal-protected piperazinone in a mixture of acetone and water.
-
Add a catalytic amount of concentrated HCl.
-
Stir the reaction at room temperature or gently heat until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected piperazinone.
-
Logical Relationship of Orthogonal Protecting Groups
The strategic selection of orthogonal protecting groups allows for the sequential and selective modification of different positions on the piperazinone ring.
References
- 1. jocpr.com [jocpr.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. An orthogonal protection strategy for the synthesis of 2-substituted piperazines-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. A new lactam protecting group | Semantic Scholar [semanticscholar.org]
- 14. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Question 1: My reaction seems to be incomplete or proceeding very slowly. What are the potential causes and how can I address this?
Answer:
An incomplete or sluggish reductive amination can be attributed to several factors, primarily related to reagent quality, reaction setup, and the stability of the iminium ion intermediate.
-
Reagent Quality:
-
(R)-3-Methylpiperazin-2-one: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.
-
2,4-Dimethoxybenzaldehyde: This aldehyde can oxidize over time to the corresponding carboxylic acid, which will not participate in the reaction. Use freshly purchased or purified aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive.[1][2] Use a freshly opened bottle or ensure it has been stored under anhydrous conditions. The quality of commercial STAB can vary, and its potency may degrade over time.[2]
-
Solvent: Anhydrous acetonitrile is specified in the protocol. The presence of water can hydrolyze the iminium intermediate and decompose the reducing agent.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically run at room temperature. Slightly elevated temperatures (e.g., 30-40 °C) could potentially increase the reaction rate, but this should be monitored carefully to avoid side reactions.
-
Stirring: Ensure efficient stirring to keep the heterogeneous mixture well-suspended.
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Check the purity of your starting materials by an appropriate analytical method (e.g., NMR, LC-MS).
-
Use Fresh Reagents: If in doubt, use fresh bottles of 2,4-dimethoxybenzaldehyde and sodium triacetoxyborohydride.
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvent.
-
Monitor by TLC: Track the consumption of the limiting reagent. If the reaction stalls, consider adding a small additional portion of sodium triacetoxyborohydride.
-
Question 2: I am observing unexpected side products in my reaction mixture. What are they likely to be and how can I minimize their formation?
Answer:
The formation of side products in this reductive amination is possible. Here are some common side products and strategies to mitigate them:
-
Reduction of 2,4-Dimethoxybenzaldehyde: Sodium triacetoxyborohydride is a mild reducing agent but can reduce aldehydes, especially if the imine formation is slow.[3] The resulting 2,4-dimethoxybenzyl alcohol can complicate purification.
-
Mitigation: Ensure the imine formation is efficient before the reduction takes place. The one-pot procedure relies on the faster rate of imine reduction compared to aldehyde reduction.[4]
-
-
Over-alkylation: While less common with secondary amines like the piperazinone, it's a possibility.
-
Mitigation: Use the recommended stoichiometry of reagents.
-
-
N-acetylation: With prolonged reaction times in the presence of acetic acid and sodium triacetoxyborohydride, N-acetylation of the starting piperazinone or the product can occur.[5]
-
Mitigation: Monitor the reaction and work it up once the starting material is consumed to avoid extended reaction times.
-
-
Impurity-related side products: Impurities in the starting materials can lead to a range of side products.
Troubleshooting Steps:
-
Characterize Side Products: If possible, isolate and characterize the major side products by LC-MS or NMR to understand their origin.
-
Optimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Purify Starting Materials: If you suspect impure starting materials, purify them before use. 2,4-dimethoxybenzaldehyde can be recrystallized.
Question 3: I am having difficulty with the work-up procedure, particularly with emulsion formation. How can I resolve this?
Answer:
Emulsions during the aqueous work-up are a common issue, especially when dealing with amine-containing compounds and chlorinated solvents.
-
Cause: The product itself can act as a surfactant, stabilizing the interface between the organic and aqueous layers.
-
Troubleshooting Steps:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[6][7]
-
Filtration: Filter the entire mixture through a pad of Celite. This can help to break up the emulsion by disrupting the interface.[7]
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can force the separation of the layers.[6]
-
Solvent Modification: Adding a small amount of a different organic solvent, like THF, can sometimes alter the properties of the organic phase and help break the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to the separation of the layers.[7]
-
Question 4: The purification of the final product by column chromatography is not giving a clean separation. What can I do to improve this?
Answer:
Achieving good separation during column chromatography can be challenging. Here are some tips for purifying this compound:
-
Stationary Phase: Standard silica gel is appropriate for this compound.
-
Mobile Phase: The reported eluent is a gradient of dichloromethane (DCM) and methanol (MeOH) (98:2 to 95:5).[2]
-
TLC Analysis: Before running the column, carefully optimize the eluent system using TLC. The ideal solvent system should give a good separation between your product and any impurities, with an Rf value for the product of around 0.25-0.35.
-
Polarity: If your product is co-eluting with more polar impurities, decrease the amount of methanol. If it is co-eluting with less polar impurities, you may need to try a different solvent system, for example, ethyl acetate/hexanes with a small amount of triethylamine to reduce tailing of the amine product.
-
-
Column Packing and Loading:
-
Packing: Ensure your column is packed uniformly to avoid channeling.
-
Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This often gives better separation than loading as a concentrated solution.
-
-
Visualization on TLC: The product has a UV-active chromophore (the dimethoxybenzyl group), so it should be visible under a UV lamp (254 nm). You can also use staining agents like potassium permanganate or ninhydrin for visualization.
Frequently Asked Questions (FAQs)
Q1: What is the role of acetic acid in this reaction?
A1: Acetic acid acts as a catalyst for the formation of the iminium ion intermediate from the piperazinone and the aldehyde.[4] The iminium ion is then reduced by sodium triacetoxyborohydride.
Q2: Can I use a different reducing agent, such as sodium borohydride (NaBH₄)?
A2: While sodium borohydride can reduce imines, it is also capable of reducing aldehydes. Using it in a one-pot reductive amination can lead to the undesired reduction of 2,4-dimethoxybenzaldehyde to the corresponding alcohol. Sodium triacetoxyborohydride is preferred due to its milder nature and greater selectivity for the iminium ion over the aldehyde.[3][8]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials ((R)-3-methylpiperazin-2-one and 2,4-dimethoxybenzaldehyde) on a silica gel plate. A suitable eluent system would be dichloromethane/methanol (e.g., 95:5). The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. The product will be UV active due to the dimethoxybenzyl group.
Q4: What is the expected yield for this synthesis?
A4: The reported yield for this synthesis is high, around 98%.[2] However, this can be influenced by the purity of the starting materials and the careful execution of the experimental procedure.
Q5: Is it crucial to maintain an inert atmosphere for this reaction?
A5: Yes, maintaining an inert atmosphere (e.g., under nitrogen or argon) is recommended.[2] This prevents the potential oxidation of the aldehyde starting material and minimizes the exposure of the moisture-sensitive reducing agent to the air.
Data Presentation
Table 1: Stoichiometry and Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| (R)-3-Methylpiperazin-2-one | 114.15 | 725 | 6.35 | 1.0 |
| 2,4-Dimethoxybenzaldehyde | 166.17 | 1160 | 6.99 | 1.1 |
| Acetic Acid | 60.05 | 572 (545 µL) | 9.53 | 1.5 |
| Sodium Triacetoxyborohydride | 211.94 | 1880 | 8.89 | 1.4 |
| Anhydrous Acetonitrile | - | 65 mL | - | - |
Table 2: Typical Reaction Parameters and Outcome
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | Overnight |
| Yield | 98%[2] |
| Enantiomeric Excess (ee) | >99%[2] |
| Appearance of Product | Viscous pale yellow oil[2] |
Experimental Protocols
Synthesis of this compound [2]
Materials:
-
(R)-3-Methylpiperazin-2-one
-
2,4-Dimethoxybenzaldehyde
-
Acetic Acid
-
Sodium Triacetoxyborohydride
-
Anhydrous Acetonitrile
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a round-bottom flask, sequentially add (R)-3-methylpiperazin-2-one (725 mg, 6.35 mmol, 1.0 eq.), 2,4-dimethoxybenzaldehyde (1.16 g, 6.99 mmol, 1.1 eq.), acetic acid (545 µL, 9.53 mmol, 1.5 eq.), and sodium triacetoxyborohydride (1.88 g, 8.89 mmol, 1.4 eq.) in anhydrous acetonitrile (65 mL) at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature overnight.
-
Cool the reaction mixture to 0 °C and carefully quench with a saturated NaHCO₃ solution (100 mL) until gas evolution ceases.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.
-
Purify the crude product by silica gel column chromatography using a gradient of DCM/MeOH (from 98:2 to 95:5) to afford the desired product as a viscous pale yellow oil (1.65 g, 98% yield).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Common side reactions in the synthesis of chiral piperazinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of chiral piperazinones. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of chiral piperazinones?
A1: The most prevalent side reactions include racemization or epimerization at the chiral center, the formation of undesired N,N'-disubstituted byproducts when monosubstitution is intended, and low yields due to incomplete reactions or decomposition of starting materials.
Q2: Why is preventing racemization crucial in the synthesis of chiral piperazinones?
A2: The biological and therapeutic activity of a chiral drug molecule is often exclusive to a single enantiomer. The presence of the undesired enantiomer, which can result from racemization, may lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, maintaining the stereochemical integrity of the chiral center is critical.
Q3: What is the primary mechanism leading to racemization during the coupling of N-protected amino acids or their derivatives in piperazinone synthesis?
A3: The most common pathway for racemization is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. This occurs when the activated carboxyl group of an N-protected amino acid cyclizes. The proton on the chiral α-carbon of this oxazolone is highly acidic and can be easily abstracted by a base, leading to a planar, achiral intermediate that can be attacked by an amine from either face, resulting in a mixture of enantiomers.[1] A less common mechanism is direct enolization, where a strong base directly removes the α-proton from the activated acid.[1]
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity (Racemization/Epimerization)
Symptoms:
-
The final product shows a lower than expected enantiomeric excess (ee) or diastereomeric excess (de).
-
Chiral HPLC or NMR analysis indicates the presence of the undesired enantiomer or diastereomer.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0 °C, and allow it to warm to room temperature slowly if necessary. Higher temperatures increase the rate of racemization.[1] |
| Use of a Strong, Non-Hindered Base | Employ a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases like triethylamine (TEA). The bulkier bases are less likely to abstract the α-proton. |
| Prolonged Pre-activation Time | Minimize the pre-activation time of the carboxylic acid to 1-5 minutes before adding the amine. Extended pre-activation increases the chance of oxazolone formation.[1] |
| Inappropriate Coupling Reagent | For sensitive substrates, use coupling reagents known to suppress racemization, such as HATU or COMU.[1] If using a carbodiimide like DIC, add racemization-suppressing additives like Oxyma or HOAt. |
Issue 2: Formation of N,N'-Disubstituted Piperazine Byproduct
Symptoms:
-
Isolation of a significant amount of a 1,4-disubstituted piperazine derivative alongside the desired monosubstituted product.
-
Low yield of the intended mono-N-functionalized piperazinone.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a large excess of piperazine (e.g., 5-10 equivalents) relative to the electrophile. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule. |
| High Concentration of Electrophile | Add the electrophile (e.g., alkyl halide) slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the probability of a second substitution on the already mono-substituted piperazine. |
| High Reactivity of Mono-substituted Product | The mono-substituted piperazine can sometimes be more nucleophilic than piperazine itself. To circumvent this, use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine. The protecting group directs the reaction to the free nitrogen, and can be removed in a subsequent step.[2][3] |
| High Reaction Temperature and Long Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the formation of the monosubstituted product is maximized. Prolonged reaction times and high temperatures can favor the thermodynamically more stable disubstituted product. |
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on Enantiomeric Excess (ee) in the Asymmetric Hydrogenation of a Pyrazin-2-ol
| Entry | Catalyst | Ligand | Additive | Solvent | Temp (°C) | H₂ (psi) | Time (h) | Conversion (%) | dr | ee (%) |
| 1 | Pd(TFA)₂ | L1 | L-CSA | TFE | 80 | 1000 | 24 | >95 | >20:1 | 60 |
| 2 | Pd(TFA)₂ | L2 | L-CSA | TFE | 80 | 1000 | 24 | >95 | >20:1 | 75 |
| 3 | Pd(TFA)₂ | L3 | L-CSA | TFE | 80 | 1000 | 24 | >95 | >20:1 | 84 |
| 4 | Pd(TFA)₂ | L4 | TsOH·H₂O | DCM/Benzene | 80 | 1000 | 24 | >95 | >20:1 | 90 |
| 5 | Pd(TFA)₂ | L4 | TsOH·H₂O | Toluene | 80 | 1000 | 24 | >95 | >20:1 | 85 |
Data adapted from a study on palladium-catalyzed asymmetric hydrogenation.[4] L-CSA: L-camphorsulfonic acid, TsOH·H₂O: p-toluenesulfonic acid monohydrate, TFE: 2,2,2-trifluoroethanol, DCM: dichloromethane.
Table 2: Comparison of Strategies for Mono-N-Alkylation of Piperazine
| Strategy | Electrophile | Piperazine:Electrophile Ratio | Solvent | Yield of Mono-product (%) | Yield of Di-product (%) |
| Excess Piperazine | Benzyl Bromide | 10:1 | Acetonitrile | 75 | 15 |
| Mono-Boc-Piperazine | Benzyl Bromide | 1:1 | DMF | >95 | <2 |
| Piperazinium Salt | Benzyl Chloride | 2:1 (as HCl salt) | Ethanol | 80 | 5 |
| Reductive Amination | Benzaldehyde | 1.2:1 | Dichloromethane | >90 | Not observed |
This table provides representative yields to illustrate the effectiveness of different strategies in controlling mono- versus di-alkylation.
Experimental Protocols
Protocol 1: Racemization-Minimizing Peptide Coupling using HATU
This protocol is designed to minimize racemization during the formation of an amide bond, a common step in the synthesis of chiral piperazinones.
Materials:
-
N-Boc-protected chiral amino acid (1.0 eq)
-
Amine component (1.0-1.2 eq)
-
HATU (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-Boc-protected chiral amino acid (1.0 eq) and the amine component (1.0-1.2 eq) in the appropriate anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.0 eq) to the cooled solution.
-
Add DIPEA (2.0 eq) dropwise to the mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol
This protocol provides a method for the enantioselective synthesis of a chiral piperazinone from a prochiral pyrazin-2-ol.
Materials:
-
Substituted pyrazin-2-ol (1.0 eq)
-
Pd(TFA)₂ (3.3 mol%)
-
Chiral ligand (e.g., a phosphine ligand) (3.3 mol%)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (100 mol%)
-
DCM/Benzene (1:1)
-
Hydrogen gas
Procedure:
-
To a dried autoclave, add the substituted pyrazin-2-ol, Pd(TFA)₂, the chiral ligand, and TsOH·H₂O.
-
Under an inert atmosphere, add the DCM/Benzene solvent mixture.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 1000 psi with hydrogen.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral piperazin-2-one.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 3: Diastereoselective Alkylation using an Evans Chiral Auxiliary
This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone, which can be a key intermediate in the synthesis of chiral piperazinones.
Materials:
-
N-acyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
-
Anhydrous THF
Procedure:
-
Dissolve the N-acyl oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add NaHMDS (as a solution in THF) to the reaction mixture and stir for 30-60 minutes at -78 °C to form the sodium enolate.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
-
The chiral auxiliary can be subsequently cleaved (e.g., by hydrolysis with LiOH/H₂O₂) to yield the chiral carboxylic acid, which can then be used to construct the piperazinone ring.
Visualizations
Caption: Mechanism of racemization via an oxazolone intermediate.
Caption: Decision workflow for selective mono-N-alkylation of piperazine.
References
Technical Support Center: Synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis via reductive amination of (R)-3-methylpiperazin-2-one and 2,4-dimethoxybenzaldehyde.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in this reductive amination can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality: Ensure all reagents are pure and anhydrous. The reducing agent, sodium triacetoxyborohydride (STAB), is moisture-sensitive and its degradation can lead to incomplete reaction. Use freshly opened or properly stored STAB. The aldehyde can oxidize over time; use purified or fresh 2,4-dimethoxybenzaldehyde.
-
Reaction Conditions: The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.[1] Ensure the temperature is maintained at room temperature (around 20°C).[1] Running the reaction overnight ensures it goes to completion.[1]
-
Acid Catalyst: Acetic acid acts as a catalyst for imine formation. Using the correct stoichiometry (approx. 1.5 equivalents) is crucial.[1] Too little acid can slow down imine formation, while too much can protonate the amine starting material, rendering it unreactive.
-
Work-up Procedure: During the aqueous work-up with saturated sodium bicarbonate (NaHCO₃), ensure the quench is performed carefully at 0°C until effervescence ceases.[1] Incomplete quenching can lead to product loss during extraction. Thoroughly extract the aqueous layer with a suitable solvent like ethyl acetate (EtOAc) multiple times (e.g., 3 x 100 mL) to maximize product recovery.[1]
Question 2: The final product is a viscous oil instead of a solid and appears impure by NMR. What's causing this and how can I fix it?
Answer: Obtaining a viscous oil is the expected outcome for this compound.[1] However, impurities can complicate characterization and downstream applications.
-
Unreacted Starting Materials: The most common impurities are unreacted (R)-3-methylpiperazin-2-one or 2,4-dimethoxybenzaldehyde. This often points to an inefficient reaction (see Question 1).
-
Side Products:
-
Over-reduction: Although less common with a mild reducing agent like STAB, the aldehyde could be reduced to 2,4-dimethoxybenzyl alcohol. This can be minimized by controlling the reaction temperature.[2]
-
Acetylation: Amines can sometimes be acetylated by STAB, especially during prolonged reaction times.[3]
-
-
Purification: The most effective way to remove these impurities is through silica gel column chromatography. A gradient elution, for example, starting with Dichloromethane (DCM)/Methanol (MeOH) from 98:2 to 95:5, has been shown to be effective in isolating the pure product.[1]
Question 3: How can I confirm the stereochemical integrity of my final product?
Answer: Preserving the (R)-stereocenter is critical. The reaction conditions for this reductive amination are generally mild and do not typically cause racemization. The most reliable method to confirm the enantiomeric excess (ee) is by using chiral High-Performance Liquid Chromatography (HPLC). A reported method shows a baseline separation of enantiomers with an ee >99% for the (R)-product.[1][4]
Data & Protocols
Optimized Reaction Conditions
The following table summarizes a high-yield protocol for the synthesis of this compound.[1]
| Parameter | Condition | Molar Eq. | Notes |
| Starting Material A | (R)-3-methylpiperazin-2-one | 1.0 | The key chiral starting material. |
| Starting Material B | 2,4-dimethoxybenzaldehyde | 1.1 | A slight excess ensures full conversion of the piperazinone. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | 1.4 | A mild and selective reducing agent. Must be handled in anhydrous conditions. |
| Catalyst | Acetic Acid | 1.5 | Catalyzes the formation of the intermediate iminium ion. |
| Solvent | Anhydrous Acetonitrile | - | Ensure the solvent is dry to prevent decomposition of STAB. |
| Temperature | Room Temperature (~20°C) | - | Reaction is typically stirred overnight. |
| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents moisture and oxygen from interfering with the reaction. |
| Reported Yield | 98% | - | After silica gel chromatography. |
Detailed Experimental Protocol
This protocol is adapted from a reported high-yield synthesis.[1]
-
Setup: In a round-bottom flask, under a nitrogen atmosphere, add (R)-3-methylpiperazin-2-one (1.0 eq.), 2,4-dimethoxybenzaldehyde (1.1 eq.), and anhydrous acetonitrile.
-
Reagent Addition: To the stirred mixture, add acetic acid (1.5 eq.) followed by the portion-wise addition of sodium triacetoxyborohydride (1.4 eq.) at room temperature.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution stops.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This will yield the crude product as a yellow oil.
-
Purification: Purify the crude oil using silica gel column chromatography with a DCM/MeOH gradient (e.g., 98:2 to 95:5) to afford the pure this compound as a viscous, pale yellow oil.[1]
Visualizations
Synthetic Pathway
The diagram below illustrates the one-pot reductive amination process for synthesizing the target compound.
Caption: Reductive amination pathway for the synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common synthesis issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. WO2013050424A1 - NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS, PHARMACEUTICAL COMPOSITION, METHODS FOR USE IN NK-3 RECEPTOR MEDIATED DISORDERS AND CHIRAL SYNTHESIS THEREOF - Google Patents [patents.google.com]
Technical Support Center: (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one Purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one.
Troubleshooting Guide
Q1: My final product is a viscous oil, but I was expecting a solid. Is this normal?
Yes, this is the expected physical state for the purified compound. Following synthesis and purification by silica gel chromatography, this compound is typically isolated as a viscous, pale yellow oil.[1][2]
Q2: After column chromatography, my product purity is still low. What are the likely impurities?
Low purity can result from several sources:
-
Unreacted Starting Materials: Residual (R)-3-methylpiperazin-2-one or 2,4-dimethoxybenzaldehyde.
-
Reagent-Related Impurities: Byproducts from the reducing agent, such as sodium triacetoxyborohydride.
-
Carryover Impurities: The purity of your final compound is dependent on the purity of the starting materials. For instance, the (R)-3-methylpiperazin-2-one precursor should be of high purity (e.g., >98%) before use.[3]
-
Side-Reaction Products: Unidentified byproducts formed during the reductive amination process.
Q3: How can I improve the separation during silica gel column chromatography?
Effective separation can be achieved using a gradient elution. A proven method involves using a mobile phase of dichloromethane (DCM) and methanol (MeOH).
-
Start the elution with a low polarity mixture, such as DCM/MeOH 98:2.
-
Gradually increase the polarity by moving to a DCM/MeOH 95:5 mixture.[1][2] This gradient approach helps to first elute less polar impurities before increasing the solvent strength to elute the desired polar product, leading to better separation.
Q4: The enantiomeric excess (ee) of my product is below the desired >99%. What could be the cause and how do I fix it?
Low enantiomeric excess can stem from two primary issues:
-
Impure Starting Material: The chiral integrity of your final product depends directly on the enantiomeric purity of the starting (R)-3-methylpiperazin-2-one. Verify the ee of your starting material using Chiral HPLC.
-
Racemization: Although less common under standard reductive amination conditions, harsh reaction conditions (e.g., excessively high temperatures or extreme pH) could potentially lead to some degree of racemization.
To confirm and troubleshoot, use Chiral HPLC analysis. The (R) and (S) enantiomers have distinct retention times, allowing for accurate ee determination.[2] If the starting material is the issue, it must be purified or re-sourced.
Frequently Asked Questions (FAQs)
Q5: What is a standard work-up procedure before proceeding to chromatographic purification?
A robust work-up procedure is critical for removing inorganic salts and water-soluble impurities.
-
Cool the reaction mixture to 0°C.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate (EtOAc) (e.g., 3 x 100 mL) to recover all the product.
-
Combine all organic layers, wash with brine to remove residual water, and dry over a drying agent like magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude oil ready for chromatography.[1]
Q6: What analytical techniques are essential for confirming the purity of the final product?
A combination of techniques is recommended:
-
LCMS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product (M+H)⁺: 265 and to assess overall purity.[1][2]
-
Chiral HPLC (High-Performance Liquid Chromatography): Essential for determining the enantiomeric excess (ee) by separating the (R) and (S) enantiomers.[2][4]
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify any major organic impurities.
Q7: Can I use recrystallization to purify this compound?
The compound is typically isolated as a viscous oil, which makes recrystallization challenging.[1][2] Column chromatography is the most effective and commonly reported method for purification. If a solid can be obtained, developing a recrystallization protocol would require screening various solvent systems.
Data Presentation
Table 1: Silica Gel Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) |
| Elution Method | Gradient |
| Starting Eluent | 98:2 (DCM:MeOH) |
| Final Eluent | 95:5 (DCM:MeOH) |
| Typical Yield | ~98% |
Data compiled from references[1][2].
Table 2: Chiral HPLC Analytical Parameters
| Parameter | Specification |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Purpose | Determination of Enantiomeric Excess (ee) |
| (R)-Isomer Retention Time | ~41.5 min[1][2] |
| (S)-Isomer Retention Time | ~26.6 min[2] |
| Expected Purity | ee > 99%[1][2] |
Note: Retention times are highly dependent on the specific column, mobile phase, and instrument conditions used.
Experimental Protocols
Protocol 1: Purification by Silica Gel Chromatography
This protocol is adapted from established synthesis procedures.[1][2]
-
Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with the initial mobile phase (98:2 DCM/MeOH).
-
Load the Sample: Dissolve the crude product (yellow oil) in a minimal amount of DCM. Pre-adsorb this mixture onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elute the Column: Begin elution with the 98:2 DCM/MeOH mobile phase, collecting fractions.
-
Monitor Fractions: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the desired product.
-
Increase Polarity: Once less polar impurities have eluted, increase the mobile phase polarity to 95:5 DCM/MeOH to elute the product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a viscous, pale yellow oil.
Protocol 2: Analysis by Chiral HPLC
This protocol provides a general framework for determining enantiomeric purity.
-
Prepare the Sample: Create a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL).
-
Select the Column: Use a chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives.[4]
-
Set Conditions: Set up the HPLC system with an appropriate mobile phase (e.g., a mixture of hexane/isopropanol or acetonitrile/methanol) and flow rate.
-
Inject and Analyze: Inject the sample and record the chromatogram.
-
Determine Purity: Identify the peaks corresponding to the (R) and (S) enantiomers based on their known retention times (~41.5 min for R, ~26.6 min for S under specific reported conditions[2]). Calculate the enantiomeric excess (ee) using the peak areas: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
Visualizations
Caption: General workflow for the purification of the target compound.
Caption: Decision tree for troubleshooting low enantiomeric purity.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. WO2013050424A1 - NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS, PHARMACEUTICAL COMPOSITION, METHODS FOR USE IN NK-3 RECEPTOR MEDIATED DISORDERS AND CHIRAL SYNTHESIS THEREOF - Google Patents [patents.google.com]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 4. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
Technical Support Center: Synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low or No Product Formation
Question: My reaction shows a low yield of the desired product, or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product formation in the reductive amination synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude product contains several impurities. What are the likely impurities and how can I minimize their formation and remove them?
Answer:
Common impurities in the synthesis of this compound include unreacted starting materials, over-reduction byproducts, and side-products from the reducing agent.
| Impurity | Structure | Formation | Minimization & Removal |
| Unreacted (R)-3-methylpiperazin-2-one | Incomplete reaction. | Ensure proper stoichiometry and reaction time. Removed by silica gel chromatography. | |
| Unreacted 2,4-dimethoxybenzaldehyde | Incomplete reaction or use of excess. | Drive the reaction to completion. Can be removed by silica gel chromatography. A bisulfite wash during workup can also be effective. | |
| 2,4-dimethoxybenzyl alcohol | Over-reduction of the aldehyde by STAB. | Use a high-quality STAB and control the reaction temperature. Can be separated by silica gel chromatography. | |
| N-acetylated (R)-3-methylpiperazin-2-one | Acetylation of the starting amine by acetic acid or acetate byproduct from STAB. | Minimize reaction time and control temperature. Can be challenging to remove; chromatographic separation is necessary. | |
| (S)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one | Racemization of the chiral center. | Maintain mild reaction conditions (near neutral pH and room temperature). The use of STAB generally preserves stereochemical integrity. Quantified and separated by chiral HPLC. |
Purification Strategy Flowchart
Caption: General purification and analysis workflow.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reductive amination?
A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive aminations with sodium triacetoxyborohydride. Acetonitrile is also a viable option. It is crucial to use anhydrous solvents to prevent the hydrolysis of the imine intermediate and the reducing agent.
Q2: Can I use a different reducing agent instead of sodium triacetoxyborohydride (STAB)?
A2: While other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) can be used for reductive aminations, STAB is often preferred. It is milder than NaBH₄, reducing the likelihood of aldehyde over-reduction, and is less toxic than NaBH₃CN. The reaction with STAB can often be performed as a one-pot procedure under mildly acidic conditions which are favorable for imine formation.
Q3: How can I confirm the enantiomeric purity of my final product?
A3: The enantiomeric excess (ee) of this compound should be determined by chiral High-Performance Liquid Chromatography (HPLC). A suitable method would involve a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC), with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
Q4: My NMR spectrum shows broad peaks. What could be the reason?
A4: Broad peaks in the NMR spectrum can indicate the presence of impurities, residual solvent, or conformational isomers. In the case of piperazinones, slow rotation around the amide bond or ring conformational changes can sometimes lead to peak broadening. Ensure your sample is free of paramagnetic impurities and consider acquiring the spectrum at an elevated temperature to potentially sharpen the peaks by increasing the rate of conformational exchange.
Experimental Protocols
Synthesis of this compound
-
To a solution of (R)-3-methylpiperazin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dimethoxybenzaldehyde (1.1 eq) followed by glacial acetic acid (1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.4 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification by Silica Gel Chromatography
-
Prepare a silica gel column using a suitable solvent system. A gradient elution from a non-polar to a more polar solvent system is often effective. For example, a gradient of ethyl acetate in hexanes or methanol in DCM can be used.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified this compound.
Chiral HPLC Method for Enantiomeric Purity
-
Column: Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based chiral column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1, v/v/v). The optimal mobile phase composition should be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-35 °C.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 230 nm or 280 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
This method should allow for the baseline separation of the (R) and (S) enantiomers, enabling the calculation of the enantiomeric excess.
Preventing racemization during the synthesis of chiral piperazinones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the synthesis of chiral piperazinones.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral piperazinones?
A1: Racemization is the process where a pure enantiomer is converted into a mixture of both enantiomers (a racemic mixture). In the context of chiral piperazinones, the stereocenter, typically at the alpha-carbon to the carbonyl group, can lose its defined three-dimensional arrangement. This is a significant problem because the biological activity of many pharmaceuticals, including those containing piperazinone scaffolds, is often dependent on a specific enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects.
Q2: What is the primary mechanism leading to racemization during the synthesis of chiral piperazinones?
A2: The most common pathway for racemization, especially when coupling N-protected amino acid precursors, is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. Activation of the carboxylic acid group makes the proton on the adjacent chiral alpha-carbon acidic. A base in the reaction mixture can then abstract this proton, leading to the formation of a planar, achiral oxazolone ring. Subsequent attack by an amine nucleophile can occur from either face of this planar intermediate, resulting in a mixture of both enantiomers. A less frequent mechanism is direct enolization, where a strong base directly removes the alpha-proton from the activated carboxylic acid.
Q3: Which experimental factors have the most significant impact on the degree of racemization?
A3: Several factors can influence the extent of racemization during piperazinone synthesis:
-
Coupling Reagents and Additives: The choice of coupling reagent is critical. While highly activating uronium/aminium reagents like HBTU and HATU are efficient, they can also promote racemization. The use of racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure is highly recommended, especially when using carbodiimides like DCC or EDC.
-
Base: The strength and steric hindrance of the base play a crucial role. Strong, non-hindered bases like triethylamine (TEA) are more likely to cause racemization than weaker or sterically hindered bases such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
-
Temperature: Higher reaction temperatures accelerate the rate of racemization. Performing the coupling at lower temperatures (e.g., 0 °C) can significantly mitigate this issue.
-
Pre-activation Time: Allowing the activated carboxylic acid to remain for an extended period before the addition of the amine increases the opportunity for oxazolone formation and subsequent racemization.
-
Solvent: The polarity of the solvent can influence the rate of racemization. Less polar solvents may be preferable where solubility allows.
Q4: How can I detect and quantify racemization in my piperazinone product?
A4: The most common and reliable method for detecting and quantifying the enantiomeric purity of your product is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for the determination of the enantiomeric excess (ee%). Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral shift reagents, and Gas Chromatography (GC) on a chiral column after appropriate derivatization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of chiral piperazinones and provides actionable solutions to minimize racemization.
| Symptom / Issue | Potential Cause | Recommended Solution(s) |
| High degree of racemization detected by chiral HPLC (low ee%). | Inappropriate coupling reagent/additive combination. | Switch to a coupling reagent known for low racemization, such as HATU or COMU. If using a carbodiimide (e.g., DIC, EDC), ensure the use of an additive like OxymaPure or HOAt, which are generally more effective than HOBt. |
| Use of a strong, non-sterically hindered base (e.g., triethylamine - TEA). | Replace TEA with a weaker or more sterically hindered base like diisopropylethylamine (DIPEA) or collidine. Use the minimum necessary amount of base. | |
| Elevated reaction temperature. | Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to warm to room temperature slowly if needed. For microwave-assisted synthesis, consider lowering the temperature. | |
| Prolonged pre-activation time. | Minimize the pre-activation time of the carboxylic acid to 1-5 minutes. Alternatively, adopt an in-situ activation protocol where the coupling reagent is added to the mixture of the acid, amine, and additive, with the base added last to initiate the reaction. | |
| Formation of a difficult-to-separate diastereomer. | Racemization at a chiral center during synthesis. | Follow all the recommendations for preventing racemization listed above. Consider synthesizing the piperazinone from a chiral, non-racemic amino acid starting material to ensure the stereochemical integrity of that center. |
| Low yield in addition to racemization. | Side reactions promoted by harsh conditions. | The conditions that lead to racemization (strong base, high temperature) can also cause side reactions and degradation. By implementing milder conditions to prevent racemization, you may also improve the overall yield. |
| Inconsistent enantioselectivity between batches. | Variability in reaction setup and conditions. | Strictly control reaction parameters such as temperature, reaction time, and the purity of reagents and solvents. Ensure anhydrous conditions are maintained. |
Data on the Impact of Coupling Reagents on Racemization
The choice of coupling reagent and additive has a significant impact on preserving stereochemical integrity. The following table summarizes general trends in racemization levels for common coupling systems.
| Coupling Reagent | Additive | Relative Racemization Level | Notes |
| DIC / EDC | None | High | Not recommended for chiral acids without an additive. |
| DIC / EDC | HOBt | Low to Moderate | A classic combination that significantly reduces racemization. |
| DIC / EDC | HOAt | Low | Generally more effective at suppressing racemization than HOBt. |
| DIC / EDC | OxymaPure | Very Low | An excellent, non-explosive, and highly effective alternative to HOBt/HOAt. |
| HBTU / TBTU | None | Low | Generally effective, but can still lead to racemization with sensitive substrates. |
| HATU | None | Very Low | Highly recommended for challenging or racemization-prone couplings. |
| COMU | None | Very Low | A modern, highly efficient reagent with excellent racemization suppression. |
Note: Absolute racemization levels can vary depending on the specific substrate, base, solvent, and temperature used.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
This protocol is designed to minimize racemization during the formation of an amide bond in the synthesis of a piperazinone precursor.
Materials:
-
N-protected chiral amino acid or piperazine carboxylic acid derivative (1.0 equiv)
-
Amine component (1.0-1.2 equiv)
-
HATU (1.0 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected acid (1.0 equiv) and the amine component (1.0-1.2 equiv) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.0 equiv) to the cooled solution and stir briefly.
-
Add DIPEA (2.0 equiv) dropwise to the mixture.
-
Stir the reaction at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Upon completion, proceed with a standard aqueous work-up and purify the product by flash column chromatography or recrystallization.
Protocol 2: Synthesis of a Chiral Piperazinone from a Chiral Amino Acid Ester
This method utilizes a chiral pool approach to ensure the stereochemical integrity of one of the chiral centers.
Materials:
-
L- or D-amino acid ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride) (1.0 equiv)
-
N-protected aminoacetaldehyde (e.g., N-Cbz-aminoacetaldehyde) (1.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv)
-
Anhydrous alcohol solvent (e.g., methanol, ethanol)
-
Pd/C (10 mol%)
-
Hydrogen gas (H₂)
Procedure:
-
Reductive Amination:
-
In a reaction vessel, dissolve the amino acid ester hydrochloride (1.0 equiv) in the anhydrous alcohol solvent.
-
Add a mild base (e.g., DIPEA, 1.0 equiv) to neutralize the hydrochloride salt.
-
Cool the solution to -10 °C to 0 °C.
-
Add the N-protected aminoacetaldehyde (1.0 equiv) to the solution.
-
Slowly add sodium triacetoxyborohydride (1.2 equiv) in portions, maintaining the temperature between -10 °C and 0 °C.
-
Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral diamine derivative by column chromatography.
-
-
Deprotection and Cyclization:
-
Dissolve the purified diamine derivative in an alcohol solvent (e.g., methanol).
-
Add Pd/C (10 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature (10-30 °C).
-
Stir vigorously until the deprotection and subsequent intramolecular cyclization are complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral piperazinone derivative.
-
Purify the product by column chromatography or recrystallization to yield the enantiomerically pure piperazinone.
-
Visualizations
Racemization Mechanism via Oxazolone Formation
Caption: The primary pathway for racemization via the oxazolone intermediate.
Troubleshooting Workflow for High Racemization
Caption: A logical workflow for troubleshooting and resolving racemization issues.
Reagent Selection Guide for Piperazinone Synthesis
Caption: A decision tree to guide the selection of coupling reagents.
Alternative reagents for the reductive amination of piperazinones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reductive amination of piperazinones. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for various alternative reagents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the reductive amination of piperazinones.
Question 1: Low or no product yield.
-
Possible Cause 1: Inefficient iminium ion formation. The formation of the iminium ion intermediate is a crucial step. For sterically hindered or electron-deficient ketones and amines, this equilibrium can be unfavorable.
-
Troubleshooting:
-
Add an acid catalyst: A catalytic amount of a weak acid like acetic acid can facilitate iminium ion formation.[1]
-
Use a dehydrating agent: The addition of molecular sieves (3Å or 4Å) can help drive the equilibrium towards the imine/iminium ion by removing water.
-
Pre-formation of the imine: Stir the piperazinone and the carbonyl compound together for a period (e.g., 1-2 hours) before adding the reducing agent.[2] Monitoring by TLC or LC-MS can confirm imine formation.
-
-
-
Possible Cause 2: Decomposition of the reducing agent. Some reducing agents are sensitive to reaction conditions.
-
Troubleshooting:
-
Sodium triacetoxyborohydride (STAB): STAB is moisture-sensitive. Ensure all reagents and solvents are anhydrous. While it can be used in protic solvents like isopropanol (IPA) where it is sufficiently stable, it degrades in methanol.[3]
-
Sodium borohydride (NaBH₄): This reagent can be unstable in acidic conditions. It is best used in a two-step procedure where the imine is pre-formed and the pH is neutral or slightly basic before its addition.
-
-
-
Possible Cause 3: Reduction of the carbonyl starting material. Stronger reducing agents can reduce the aldehyde or ketone before it forms an imine.
-
Troubleshooting:
-
Use a milder reducing agent: STAB is highly selective for the reduction of iminium ions over ketones and aldehydes, making it ideal for one-pot reactions.[4][5]
-
Two-step procedure: If using a less selective reagent like sodium borohydride, ensure complete imine formation before adding the reducing agent.[4]
-
-
Question 2: Formation of side products.
-
Possible Cause 1: Over-alkylation of the piperazinone. If the starting piperazinone has two reactive N-H bonds, dialkylation can occur.
-
Troubleshooting:
-
Use a mono-protected piperazinone: Employing a protecting group like tert-butyloxycarbonyl (Boc) on one of the nitrogen atoms will prevent dialkylation.
-
Use a large excess of the piperazinone: This will statistically favor mono-alkylation.
-
-
-
Possible Cause 2: Formation of an alcohol byproduct. This occurs when the reducing agent reduces the starting carbonyl compound.
-
Troubleshooting:
-
Switch to a more selective reducing agent: STAB is less likely to cause this side reaction compared to sodium borohydride.[4]
-
Optimize reaction conditions: Lowering the reaction temperature or adding the reducing agent portion-wise can sometimes minimize this side reaction.
-
-
-
Possible Cause 3: Acetylation of the amine. When using STAB, the amine can sometimes be acetylated as a side reaction, especially during prolonged reaction times.[3]
-
Troubleshooting:
-
Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed.
-
Consider an alternative reagent: If acetylation is a persistent issue, another reducing agent might be more suitable.
-
-
Question 3: Difficulty in product purification.
-
Possible Cause 1: Contamination with unreacted starting materials.
-
Troubleshooting:
-
Use an excess of the less valuable reagent: For instance, if the aldehyde is more readily available, using a slight excess can help drive the reaction to completion.[3]
-
Optimize reaction time and temperature: Ensure the reaction goes to completion by monitoring with TLC or LC-MS.
-
-
-
Possible Cause 2: Emulsion formation during aqueous workup.
-
Troubleshooting:
-
Add brine (saturated NaCl solution): This can help to break up emulsions.
-
Filter through Celite: This can help to remove fine particulates that may be stabilizing the emulsion.
-
-
-
Possible Cause 3: Product is a viscous oil instead of a solid. This can be due to residual impurities.
-
Troubleshooting:
-
Purify by column chromatography: This is often necessary to obtain a pure product.
-
Salt formation: If the product is basic, it can be converted to a salt (e.g., HCl salt) which is often a crystalline solid and can be purified by recrystallization.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative reagents to sodium cyanoborohydride for the reductive amination of piperazinones?
A1: The most common and preferred alternative is sodium triacetoxyborohydride (STAB) due to its high selectivity and lower toxicity.[4] Other alternatives include sodium borohydride (NaBH₄) , often used in a two-step process, and various catalytic methods involving hydrogen gas with catalysts like Palladium on carbon (Pd/C).[6]
Q2: When should I choose STAB over other reducing agents?
A2: STAB is the reagent of choice for one-pot reductive aminations, especially with sensitive substrates that may contain other reducible functional groups.[4] Its mildness and selectivity for iminium ions over carbonyls lead to cleaner reactions and often higher yields.[4]
Q3: Can I perform a one-pot reductive amination with sodium borohydride?
A3: While possible, it is not ideal. Sodium borohydride can also reduce the starting aldehyde or ketone.[4] This leads to the formation of alcohol byproducts and lower yields of the desired amine. A two-step procedure, where the imine is formed first, is generally recommended when using NaBH₄.[4]
Q4: What are the typical solvents used for reductive amination with STAB?
A4: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used.[7] Tetrahydrofuran (THF) and acetonitrile are also viable options.[1] Protic solvents like methanol are generally avoided as they can react with STAB, although isopropanol (IPA) has been used successfully.[3]
Q5: How can I monitor the progress of my reductive amination reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the limiting reagent and the appearance of the product spot.
Q6: What is the role of acetic acid in some reductive amination protocols?
A6: Acetic acid acts as a catalyst to promote the formation of the iminium ion from the ketone/aldehyde and the amine, which is the species that is subsequently reduced.[1]
Data Presentation: Comparison of Alternative Reagents
The following table summarizes the typical reaction conditions and yields for the reductive amination of piperazinones with different reagents. Please note that yields are highly substrate-dependent.
| Reagent | Typical Conditions | Reaction Time | Temperature | Reported Yield | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Piperazinone, Carbonyl, STAB (1.5-2.0 eq.), Solvent (DCM, DCE, THF), +/- Acetic Acid | 1-24 h | Room Temp. | 60-95%[8] | Mild, highly selective, one-pot procedure, low toxicity.[4] | Moisture sensitive, can cause acetylation of amines.[3] |
| Sodium Borohydride (NaBH₄) | 1. Piperazinone, Carbonyl, Solvent (MeOH, EtOH) to form imine. 2. Add NaBH₄ (1.5-2.0 eq.) | 2-12 h | 0 °C to Room Temp. | 50-85% | Inexpensive, readily available. | Less selective (can reduce carbonyls), typically requires a two-step procedure.[4] |
| Catalytic Hydrogenation (H₂/Pd-C) | Piperazinone, Carbonyl, H₂ (balloon or pressure), Pd/C catalyst, Solvent (MeOH, EtOH) | 4-24 h | Room Temp. to 50 °C | 70-90% | "Green" reagent (H₂), high yielding. | Requires specialized equipment for handling hydrogen gas, catalyst can be pyrophoric. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB) - One-Pot Procedure
This protocol is a general guideline for the direct reductive amination of a piperazinone with an aldehyde or ketone using STAB.
Materials:
-
Piperazinone (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, 0.1-1.0 equiv for less reactive ketones)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of the piperazinone in the chosen anhydrous solvent, add the aldehyde or ketone.
-
If using a less reactive ketone, acetic acid can be added at this stage.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography as needed.
Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄) - Two-Step Procedure
This protocol outlines a two-step reductive amination, which is often preferred when using sodium borohydride to prevent the reduction of the starting carbonyl.
Materials:
-
Piperazinone (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves, optional)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
Step 1: Imine Formation
-
Dissolve the piperazinone and the aldehyde or ketone in methanol or ethanol.
-
(Optional) Add a dehydrating agent to drive the imine formation equilibrium.
-
Stir the mixture at room temperature for 1-4 hours, or until imine formation is complete as monitored by TLC or LC-MS.
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise, monitoring for any gas evolution.
-
Allow the reaction to warm to room temperature and stir until the imine is completely consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography as needed.
Mandatory Visualizations
Caption: General workflow for the reductive amination of piperazinones.
Caption: Troubleshooting logic for low yield in reductive amination.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Optimization for Piperazinone Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of piperazinone derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of piperazinones.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| P01 | Peak Tailing or Streaking | The basic nitrogen atoms of the piperazinone are interacting strongly with the acidic silica gel. | - Add a basic modifier like triethylamine (0.1-1%) or ammonia to your eluent. - Consider using a different stationary phase, such as alumina or base-deactivated silica gel. |
| P02 | Product Co-elutes with Impurities | The polarity of the eluent is not optimal for separating the product from impurities. | - Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound.[1] - Employ a gradient elution, gradually increasing the polarity of the mobile phase.[2] - If impurities are significantly less polar, they can be washed off with a non-polar solvent before eluting the product. |
| P03 | Product is Not Eluting from the Column | The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the mobile phase. - If the product is still retained, consider switching to a more polar solvent system (e.g., from hexanes/ethyl acetate to dichloromethane/methanol). |
| P04 | Low Product Recovery | - The product may have precipitated on the column. - The compound might be unstable on silica gel. - Fractions containing the product were not correctly identified. | - Ensure the crude sample is fully dissolved before loading. - Test the stability of your compound on a small amount of silica gel before running the column.[3] - Meticulously check all fractions using TLC. |
| P05 | Cracks in the Silica Bed | - The column was packed unevenly. - The column ran dry. | - Ensure the silica gel is packed as a uniform slurry. - Always keep the solvent level above the top of the silica gel. |
| P06 | Separation on TLC Does Not Translate to the Column | Differences in the conditions between TLC and column chromatography (e.g., saturation of the vapor phase in the TLC chamber). | - Use the same solvent system for both TLC and the column. - Dry loading the sample onto the column can sometimes improve the correlation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a mobile phase for piperazinone purification?
A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[4] The polarity can be gradually increased by adding a more polar solvent like methanol or isopropanol. It is crucial to first develop a suitable solvent system using TLC.
Q2: How do I determine the right amount of silica gel to use?
The amount of silica gel depends on the difficulty of the separation and the amount of crude material. A general guideline is a silica-to-crude-product weight ratio of 30:1 for easy separations and up to 100:1 for more challenging ones.[5]
Q3: What is "dry loading" and when should I use it?
Dry loading involves pre-adsorbing the crude sample onto a small amount of silica gel, which is then loaded onto the column.[5] This technique is particularly useful when the sample is not very soluble in the initial eluent or to achieve a more uniform application of the sample, which can lead to better separation.
Q4: My piperazinone is a solid. Is column chromatography always necessary?
If your piperazinone product is a solid, recrystallization can be a more efficient purification method, provided a suitable solvent can be found.[1] Column chromatography is generally preferred for oily products or for separating complex mixtures with similar polarities.
Q5: How can I monitor the progress of my column chromatography?
The separation should be monitored by collecting fractions and analyzing them using TLC.[1] Spotting each fraction on a TLC plate and visualizing the spots under UV light (if the compounds are UV-active) or with a staining agent will show which fractions contain the pure product.
Quantitative Data Summary
Table 1: Recommended Starting Solvent Systems and Approximate Rf Values for N-Substituted Piperazinones on Silica Gel
| Solvent System (v/v) | Target Compound Polarity | Expected Rf Range | Notes |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Non-polar to moderately polar | 0.2 - 0.5 | A good starting point for many N-aryl or N-alkyl piperazinones. |
| Dichloromethane / Methanol (99:1 to 9:1) | Moderately polar to polar | 0.2 - 0.5 | Effective for more polar piperazinone derivatives. |
| Ethyl Acetate / Methanol (99:1 to 9:1) | Polar | 0.2 - 0.5 | Useful for highly functionalized piperazinones. |
| Chloroform / Methanol (99:1 to 9:1) | Moderately polar | 0.2 - 0.5 | An alternative to dichloromethane-based systems. |
Note: These are general guidelines. The optimal solvent system and resulting Rf value are highly dependent on the specific substituents on the piperazinone ring. Always perform TLC analysis to determine the best conditions.
Table 2: Loading Capacity Guidelines for Silica Gel Column Chromatography
| Separation Difficulty (based on ΔRf on TLC) | Silica to Crude Sample Ratio (w/w) | Recommended Loading |
| Easy (ΔRf > 0.2) | 20:1 to 40:1 | High |
| Moderate (0.1 < ΔRf < 0.2) | 40:1 to 60:1 | Medium |
| Difficult (ΔRf < 0.1) | 60:1 to 100:1 or more | Low |
Experimental Protocols
Detailed Protocol: Purification of a Generic N-Substituted Piperazinone by Silica Gel Column Chromatography
This protocol provides a general procedure that should be adapted based on the specific properties of the target piperazinone.
1. Materials:
-
Crude N-substituted piperazinone
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol - all HPLC grade)
-
Triethylamine (optional, for basic compounds)
-
Sand (acid-washed)
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes/flasks
-
Rotary evaporator
2. Method Development with TLC:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexane).
-
The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[1]
3. Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until it is just level with the top of the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel (2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The size of the fractions will depend on the size of the column and the expected separation.
-
Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.
6. Monitoring and Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified piperazinone.
-
Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.
Visualizations
Caption: Experimental workflow for piperazinone purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Piperazinone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction exotherms during the large-scale synthesis of piperazinones. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure safe and efficient scale-up.
Troubleshooting Guides
This section addresses specific issues that may arise during large-scale piperazinone synthesis, focusing on the management of reaction exotherms.
Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)
Question: My reaction temperature is rising much faster than anticipated, and the cooling system is struggling to maintain the setpoint. What should I do?
Answer: A rapid and uncontrolled temperature increase is a critical situation that may indicate a thermal runaway. Immediate and decisive action is required to prevent equipment failure and ensure personnel safety.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the addition of all reactants.
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. If possible, use a colder cooling medium.
-
Emergency Quench: If the temperature continues to rise, initiate an emergency quench by adding a pre-determined, cold, inert solvent to dilute the reaction mixture and absorb heat.
-
Alert Personnel: Inform all personnel in the vicinity of the situation and prepare for a potential evacuation if the situation is not brought under control.
Potential Causes and Long-Term Solutions:
| Potential Cause | Solution |
| Reagent Addition Rate Too High | Reduce the addition rate of the exothermic reactant. Utilize a dosing pump for precise control over the addition. |
| Inadequate Cooling | Ensure the cooling system is properly sized for the scale of the reaction and the expected exotherm. Regularly maintain and inspect the cooling system for optimal performance. |
| High Reactant Concentration | Dilute the reactants with a suitable solvent to increase the thermal mass of the reaction mixture, which will help to absorb the heat generated.[1] |
| Poor Mixing | Ensure adequate agitation to promote heat transfer and prevent the formation of localized hot spots. |
Issue 2: Localized Hotspots and Formation of Impurities
Question: I am observing the formation of unexpected impurities, and I suspect it might be due to localized hotspots in the reactor. How can I address this?
Answer: Localized hotspots can lead to side reactions and the degradation of reactants or products, resulting in lower yield and purity.
Solutions:
-
Improve Agitation: Increase the stirring speed to improve mixing and heat distribution throughout the reactor.
-
Optimize Reagent Addition: Introduce the exothermic reactant below the surface of the reaction mixture, near the agitator, to ensure rapid dispersion.
-
Use a Co-solvent: Adding a co-solvent can improve the solubility of reactants and aid in more uniform heat distribution.
-
Reactor Design: For very large-scale reactions, consider a reactor design that incorporates baffles or multiple agitators to enhance mixing.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in a typical piperazinone synthesis?
A1: The primary exothermic event in many piperazinone syntheses is the cyclization step. For instance, in the synthesis involving the reaction of an ethylenediamine derivative with a glycolonitrile derivative, the reaction is exothermic and requires careful temperature control.[1]
Q2: What are the critical process parameters to monitor for controlling the exotherm?
A2: The key parameters to monitor are:
-
Reaction Temperature: Continuous monitoring of the internal reaction temperature is crucial.
-
Reagent Addition Rate: The rate of addition of the limiting reagent in the exothermic step must be carefully controlled.
-
Cooling System Performance: Monitor the inlet and outlet temperatures of the cooling medium to ensure the system is removing heat effectively.
-
Agitator Speed: Consistent and adequate mixing is essential for heat transfer.
Q3: How does the choice of solvent impact exotherm management?
A3: The solvent plays a significant role in managing reaction exotherms. A solvent with a higher heat capacity can absorb more heat, thus moderating the temperature rise. The boiling point of the solvent is also a critical consideration, as it can provide a means of passive cooling through reflux, but this must be carefully controlled to avoid over-pressurization of the reactor. Diluting reactants with a solvent is a primary method for controlling the exotherm.[1]
Q4: What are the recommended temperature ranges for piperazinone synthesis?
A4: The optimal temperature range depends on the specific synthetic route. For the reaction of an ethylenediamine derivative with a cyano compound, a temperature range of 70°C to 100°C is recommended, with a preferred range of 90°C to 100°C for controlled reaction.[1] For other routes, such as the synthesis of chiral piperazinone derivatives, specific steps may require different temperatures. For example, a reductive amination step might be controlled at -10°C to 0°C, while a subsequent deprotection and cyclization step could be run at 10-30°C.[2]
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Piperazinone Synthesis with Exotherm Control
This protocol is a general guideline for a batch process and should be adapted based on specific reaction calorimetry and safety data.
-
Reactor Setup: The reaction should be conducted in a jacketed glass or stainless steel reactor equipped with an overhead stirrer, a thermocouple to monitor the internal temperature, a condenser, and a port for controlled reagent addition.
-
Initial Charge: Charge the reactor with the starting diamine and a suitable solvent (e.g., water) to dilute the reactants.[1]
-
Temperature Adjustment: Bring the reactor contents to the desired initial temperature (e.g., 90°C) using the reactor jacket.[1]
-
Controlled Addition: Slowly add the second reactant (e.g., glycolonitrile) to the reactor at a pre-determined rate. The addition rate should be set to ensure that the cooling system can maintain the reaction temperature within a narrow range (e.g., ±2°C).
-
Monitoring: Continuously monitor the internal temperature. If the temperature exceeds the set limit, stop the addition until the temperature is back in the desired range.
-
Reaction Completion: After the addition is complete, maintain the reaction at the set temperature until the reaction is complete, as determined by in-process controls (e.g., HPLC, GC).
-
Cooling: Once the reaction is complete, cool the reactor to a safe temperature before proceeding with workup.
Quantitative Data
The following table provides a hypothetical example of key parameters for managing the exotherm in a large-scale piperazinone synthesis. This data should be determined experimentally for each specific process using techniques like reaction calorimetry.
| Parameter | Value | Unit | Significance |
| Heat of Reaction (ΔH) | -150 | kJ/mol | Indicates the total amount of heat released by the reaction. |
| Heat Capacity of Reaction Mixture (Cp) | 2.5 | kJ/(kg·K) | The amount of heat required to raise the temperature of the reaction mixture. |
| Overall Heat Transfer Coefficient (U) | 300 | W/(m²·K) | A measure of the efficiency of heat transfer from the reactor to the cooling jacket. |
| Heat Transfer Area (A) | 5 | m² | The surface area of the reactor available for heat exchange. |
| Maximum Temperature of Synthesis Reaction (MTSR) | 180 | °C | The maximum temperature the reaction could reach in an adiabatic scenario (loss of cooling). |
| Adiabatic Temperature Rise (ΔTad) | 80 | °C | The theoretical temperature increase if no heat is removed from the system. |
Visualizations
Caption: Troubleshooting workflow for a temperature excursion.
Caption: Experimental workflow for large-scale piperazinone synthesis.
References
Validation & Comparative
Biological activity of novel compounds derived from (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one
Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific information on the biological activity of novel compounds derived directly from (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one. Therefore, this guide provides a comparative overview of the biological activities of the broader classes of piperazin-2-one and piperazine derivatives to illustrate their therapeutic potential. The data presented is from various studies on compounds containing these core scaffolds and is intended to serve as a reference for researchers interested in the potential applications of novel derivatives.
The piperazine and piperazin-2-one scaffolds are privileged structures in medicinal chemistry, known to be key components in a wide array of biologically active compounds. These heterocyclic cores offer a versatile framework that can be readily functionalized to modulate pharmacological properties, leading to the development of agents with diverse therapeutic applications, including anticancer, neuroprotective, and antimicrobial activities.
Anticancer Activity
Piperazine and piperazin-2-one derivatives have demonstrated significant potential as anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.
Table 1: Comparison of In Vitro Anticancer Activity of Representative Piperazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Compound A | A549 (Lung) | 0.26 | Cisplatin | 11.54 |
| HeLa (Cervical) | 7.35 | Cisplatin | 20.52 | |
| Compound B | HeLa (Cervical) | 1.33 | Doxorubicin | 1.98 |
| A-549 (Lung) | 1.86 | Doxorubicin | 1.34 | |
| Compound C | HeLa (Cervical) | 2.6 | - | - |
| MKN45 (Gastric) | 2.1 | - | - |
Data is illustrative and compiled from various sources on piperazine derivatives.
The anticancer activity of certain piperazin-2-one derivatives has been linked to the inhibition of farnesyltransferase, an enzyme critical for the post-translational modification of Ras proteins. By inhibiting this enzyme, these derivatives can disrupt the Ras signaling pathway, which is frequently hyperactivated in cancer, leading to decreased cell proliferation and induction of apoptosis.[1]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., cisplatin or doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.
Caption: Inhibition of the Ras-Raf-MEK-ERK pathway by a piperazin-2-one derivative.
Neuroprotective Activity
Certain piperazine derivatives have been investigated for their potential in treating neurodegenerative diseases. They may exert their effects through various mechanisms, including the inhibition of apoptosis in neurons.
Table 2: Comparison of Neuroprotective Effects of Representative Piperazine Compounds
| Compound ID | Assay | Endpoint | Result |
| APE | Apoptotic Motor Neuron Assay (Mouse Spinal Cord Slices) | Motor Neuron Viability | Significantly increased vs. control (p<0.001) |
| LPE | Apoptotic Motor Neuron Assay (Mouse Spinal Cord Slices) | Motor Neuron Viability | No significant effect |
Data adapted from a study on piperazine-based compounds. APE and LPE are specific synthesized compounds from the study.[2]
This protocol describes an ex vivo model to assess the neuroprotective effects of compounds on motor neurons in cultured spinal cord slices.[2]
-
Spinal Cord Slice Preparation: Adult mouse spinal cords are dissected and sliced into 300 µm thick sections using a vibratome.
-
Slice Culture: The slices are cultured on membrane inserts in a suitable culture medium.
-
Compound Treatment: The slices are treated with the test compounds (e.g., APE at 50 µM) or a vehicle control.
-
Induction of Apoptosis: Apoptosis can be induced by various methods, such as serum deprivation or exposure to a neurotoxin.
-
Fluorescent Staining: After 24 hours of incubation, the slices are fixed and stained with fluorescent dyes (e.g., Hoechst 33342 and propidium iodide) to visualize nuclear morphology and cell death.
-
Microscopy and Analysis: The ventral horns of the spinal cord slices are examined under a fluorescence microscope. The number of healthy and apoptotic motor neurons is counted to determine the percentage of viability.
References
Comparative Evaluation of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one Derivatives and Other Piperazine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across various therapeutic areas. This guide provides a comparative analysis of piperazine derivatives, with a focus on the potential applications of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one derivatives and their analogues. We present in vitro and in vivo data for representative compounds in oncology and neuroscience, alongside detailed experimental protocols and visual representations of key biological pathways and workflows.
Piperazine Derivatives as Anticancer Agents
Piperazine derivatives have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival. A notable mechanism of action for some of these compounds is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins.[1] By inhibiting this enzyme, these derivatives can disrupt the Ras signaling pathway, which is frequently hyperactivated in cancer, leading to decreased cell proliferation and induction of apoptosis.[1]
Comparative Anticancer Activity of Piperazine Derivatives
The following table summarizes the in vitro cytotoxic activity of various piperazine derivatives against different cancer cell lines, with Doxorubicin included as a standard chemotherapeutic agent for comparison.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thiouracil amide derivative with tolyl-piperazine | MCF7 (Breast) | 18.23 | [2] |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivative | MCF7 (Breast) | 0.31 - 120.52 | [2] |
| Indoloquinoline-methyl piperazine hybrid (Compound 19b) | LS174 (Colon) | 16.4 | [3] |
| Piperazine-containing derivative (Compound 29) | HCT-116 (Colon) | 3.0 | [3] |
| Piperazinyl-Triapine derivative (Compound L³) | HCT116 p53+/+ (Colon) | 0.12 | [4] |
| Vindoline-piperazine conjugate (Compound 20) | A2780 (Ovarian) | ~2.54 | [5] |
| Doxorubicin | MCF7 (Breast) | 0.5 - 1.5 | (General Knowledge) |
Experimental Protocol: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF7, HCT-116)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (piperazine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[1][6]
Caption: Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of piperazine derivatives.
Piperazine Derivatives as Antidepressant Agents
Several piperazine derivatives have been investigated for their potential as antidepressant medications. Their mechanism of action can involve interaction with various central nervous system targets, including serotonin (5-HT) receptors and sigma-1 receptors.
Comparative Antidepressant-like Activity of Piperazine Derivatives
The following table presents data from the forced swim test (FST), a common preclinical model to assess antidepressant-like effects in rodents.
| Compound/Drug | Dose | % Reduction in Immobility Time (FST) | Animal Model | Reference |
| LQFM212 | 54 µmol/kg | Significant reduction (data not quantified) | Mice | [7] |
| Compound 6a | Not specified | 18.9% | Mice | [8] |
| Compound 18a | Not specified | 14.5% | Mice | [8] |
| Compound 8a | Not specified | Significant reduction (data not quantified) | Mice | [9] |
| Compound 8b | Not specified | Significant reduction (data not quantified) | Mice | [9] |
| Fluoxetine (Standard) | 10-20 mg/kg | ~20-40% | Mice | (General Knowledge) |
Experimental Protocol: Forced Swim Test (FST) in Mice
This test is used to evaluate the antidepressant-like activity of compounds by measuring the duration of immobility in mice placed in an inescapable cylinder of water.[10][11][12][13]
Materials:
-
Male mice (e.g., C57BL/6)
-
Transparent cylindrical glass containers (e.g., 25 cm height, 10 cm diameter)
-
Water at 25°C
-
Video recording equipment
-
Test compounds and vehicle
Procedure:
-
Habituation (Day 1 - Optional): Some protocols include a 15-minute pre-swim session 24 hours before the test.[12]
-
Test Session (Day 2):
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes).
-
Fill the cylinders with water to a depth where the mouse cannot touch the bottom.
-
Gently place each mouse into its respective cylinder for a 6-minute session.
-
Record the entire session with a video camera.
-
-
Data Analysis:
Caption: Simplified signaling of the Sigma-1 receptor, a target for some antidepressant piperazine derivatives.
This compound Derivatives as Neurokinin-3 (NK3) Receptor Antagonists
The this compound scaffold is a key intermediate in the synthesis of potent and selective neurokinin-3 (NK3) receptor antagonists. These antagonists are being developed as a novel non-hormonal treatment for sex-hormone-related disorders, particularly menopausal vasomotor symptoms (hot flashes).[14][15][16][17][18]
Comparative Clinical Efficacy of NK3 Receptor Antagonists
The following table summarizes the clinical trial data for fezolinetant and elinzanetant, two prominent NK3 receptor antagonists.
| Drug | Phase of Development | Efficacy Endpoint | Result | Reference |
| Fezolinetant (Veozah™) | FDA Approved | Reduction in frequency of moderate to severe vasomotor symptoms | Significant reduction compared to placebo. | [16][18][19] |
| Elinzanetant | Phase III Clinical Trials | Reduction in frequency and severity of vasomotor symptoms | Significant reduction compared to placebo. | [17][18] |
| NT-814 | Phase II Clinical Trials | Reduction in hot flush frequency | 84% reduction vs 39% for placebo. | [14] |
| Pavinetant (MLE4901) | Discontinued | Reduction in number and severity of hot flushes | 45% reduction above placebo. (Discontinued due to liver enzyme elevation). | [14][17] |
Experimental Protocol: In Vitro Calcium Mobilization Assay
This functional assay measures the ability of an NK3 receptor antagonist to inhibit the agonist-induced increase in intracellular calcium in cells expressing the receptor.[15]
Materials:
-
HEK293 or CHO cells stably expressing the human NK3 receptor.
-
NK3 receptor agonist (e.g., Neurokinin B).
-
Test compounds (NK3 receptor antagonists).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence microplate reader with automated injection.
Procedure:
-
Cell Plating: Plate the NK3 receptor-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye for approximately 1 hour at 37°C.
-
Compound Incubation: Wash the cells and then incubate with various concentrations of the test antagonist or vehicle for a specified period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the NK3 receptor agonist and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Calculate the inhibition of the agonist response by the antagonist at each concentration and determine the IC50 value.
Caption: Experimental workflow for the evaluation of novel NK3 receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. air.unimi.it [air.unimi.it]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 13. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 14. Neurokinin 3 receptor antagonists – a novel non-hormonal treatment for menopausal hot flushes - International Menopause Society [imsociety.org]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. womensmentalhealth.org [womensmentalhealth.org]
- 18. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 19. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Enantiomeric Purity of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral compound is a critical quality attribute. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) for the validation of the enantiomeric purity of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, alongside alternative analytical methodologies. The information presented, including experimental protocols and performance data, is intended to support informed decisions in method selection for quality control and research applications.
The accurate determination of enantiomeric excess is paramount in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] this compound is a chiral piperazinone derivative for which robust analytical methods for enantiomeric purity assessment are essential. Chiral HPLC is a widely adopted technique for this purpose, offering high resolution and versatility.[1] However, other techniques such as Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents also present viable alternatives, each with distinct advantages and limitations.
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical technique for determining the enantiomeric purity of this compound hinges on factors such as required accuracy, sample throughput, and available instrumentation. While specific comparative data for this particular compound is limited, the following table summarizes the performance of chiral HPLC, for which specific data exists, and the general characteristics of alternative methods based on their application to similar chiral cyclic amines.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) | NMR with Chiral Solvating Agent |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential partitioning using a supercritical fluid (e.g., CO2) as the mobile phase. | Differential partitioning between a chiral stationary phase and a carrier gas. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. |
| Analysis Time | 41.5 minutes for this compound.[1] | Generally faster than HPLC.[2][3][4] | Typically offers short analysis times for volatile compounds.[1] | Rapid, as no physical separation is required.[1] |
| Resolution | High resolution, capable of baseline separation. | High efficiency and resolution, often comparable to or better than HPLC.[3] | High resolution for thermally stable and volatile analytes. | Dependent on the degree of chemical shift non-equivalence induced by the chiral solvating agent. |
| Sensitivity | High, dependent on the detector (e.g., UV-Vis). | High, compatible with various detectors including MS. | Very high, especially with detectors like Flame Ionization Detector (FID).[1] | Generally lower than chromatographic methods. |
| Sample Derivatization | Not typically required for this compound. | May not be necessary. | Often required to improve volatility and thermal stability.[1] | Not required, but a chiral solvating agent is added to the sample.[1] |
| Instrumentation | Widely available in analytical laboratories. | Less common than HPLC, requires specialized equipment. | Common in analytical laboratories. | Standard NMR spectrometer is sufficient. |
| Environmental Impact | Uses organic solvents, which can be a disposal concern. | "Greener" alternative due to the use of CO2 as the primary mobile phase.[4] | Requires carrier gases and potentially derivatizing agents. | Uses small amounts of deuterated solvents. |
| Enantiomeric Excess (ee) | ee > 99% reported for this compound.[1] | Capable of accurate ee determination. | Can provide precise ee values. | Allows for direct calculation of ee from signal integration. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are the experimental protocols for chiral HPLC analysis of this compound, along with general procedures for alternative methods.
Chiral HPLC Method for this compound
This protocol is based on established methods for piperazine derivatives and specific data available for the target compound.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak® or Lux® cellulose/amylose derivatives is recommended.
-
Mobile Phase: A mixture of n-Hexane and a polar organic modifier like isopropanol or ethanol, with a small amount of an amine additive such as diethylamine (DEA) to improve peak shape. A typical starting point could be Hexane:Isopropanol:DEA (80:20:0.1, v/v/v).
-
This compound standard (both racemic and enantiomerically enriched samples for peak identification).
-
HPLC grade solvents and reagents.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound (likely around 230 nm or 280 nm due to the dimethoxybenzyl group).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic 4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a sample of this compound at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the enantiomerically enriched sample to confirm the peak identity of the (R)-enantiomer.
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
General Protocol for Chiral Supercritical Fluid Chromatography (SFC)
-
Instrumentation: SFC system with a CO2 pump, modifier pump, back-pressure regulator, and a suitable detector (e.g., UV, MS).
-
Column: Polysaccharide-based chiral stationary phases are commonly used.[3]
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol) and an additive (e.g., diethylamine) to improve peak shape for basic compounds.
-
Analysis: The method would require optimization of the co-solvent percentage, additive concentration, back-pressure, and temperature to achieve baseline separation.
General Protocol for Chiral Gas Chromatography (GC)
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A chiral capillary column, often with a cyclodextrin-based stationary phase.
-
Derivatization: Derivatization of the piperazinone may be necessary to increase its volatility and thermal stability. This could involve acylation or silylation.
-
Analysis: The temperature program, carrier gas flow rate, and injection parameters would need to be optimized.
General Protocol for NMR with a Chiral Solvating Agent
-
Instrumentation: Standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A known amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl3). A chiral solvating agent (e.g., (R)-(-)-mandelic acid or a Pirkle's alcohol) is added to the NMR tube.
-
Data Acquisition: A proton (¹H) NMR spectrum is acquired. The interaction between the enantiomers and the chiral solvating agent forms transient diastereomeric complexes, which can lead to separate signals for the enantiomers.
-
Data Analysis: The enantiomeric excess is determined by integrating the distinct signals corresponding to the (R) and (S) enantiomers.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the development and validation of a chiral HPLC method for enantiomeric purity determination.
References
A Comparative Cost-Benefit Analysis of Chiral Synthons for Fezolinetant Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist, represents a significant advancement in non-hormonal treatment for menopause-related vasomotor symptoms. Central to its efficacy is the precise (R)-stereochemistry at the 8-position of its tetrahydro-triazolo[4,3-a]pyrazine core. The industrial-scale manufacturing of this enantiomerically pure active pharmaceutical ingredient (API) hinges on the strategic selection of a chiral synthon or a method for its creation. This guide provides an objective comparison of the principal strategies for introducing this key chirality, supported by available data and methodologies to inform process development and scale-up decisions.
The establishment of the critical stereocenter in fezolinetant's synthesis can be achieved through three primary approaches: the use of a pre-existing chiral building block (a "chiral pool" approach), the separation of a racemic intermediate (chiral resolution), or the creation of the chiral center in a stereoselective reaction (asymmetric synthesis). The optimal choice involves a complex cost-benefit analysis, weighing factors such as the cost of raw materials and catalysts, process efficiency, yield, scalability, and environmental impact.
Fezolinetant's Mechanism of Action: Targeting the KNDy Pathway
Fezolinetant functions by antagonizing the NK3 receptor, which is crucial in the thermoregulatory center of the hypothalamus. In menopausal women, decreased estrogen levels lead to the overactivity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons. Neurokinin B (NKB) acts on the NK3 receptor, disrupting normal thermoregulation and causing vasomotor symptoms like hot flashes. Fezolinetant blocks this NKB binding, helping to restore thermal balance.
Comparative Analysis of Chiral Introduction Strategies
The synthesis of fezolinetant involves the formation of the core intermediate, (R)-8-methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, which is then acylated. The primary challenge lies in the cost-effective production of this chiral intermediate.
Chiral Pool Synthesis
This approach utilizes a readily available, enantiomerically pure starting material from nature, such as an amino acid, to build the chiral core. For fezolinetant, a plausible route begins with a chiral piperazinone, such as (R)-1-benzyl-3-methylpiperazin-2-one, which can be derived from D-alanine.
Chiral Resolution
Classical resolution involves synthesizing a racemic mixture of the target intermediate and then separating the enantiomers. This is typically done by reacting the racemate with a chiral resolving agent (e.g., a derivative of tartaric acid) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing one to be selectively crystallized and isolated.
Asymmetric Synthesis
This strategy creates the desired stereocenter from an achiral precursor using a chiral catalyst or reagent. For the fezolinetant core, this could involve the asymmetric hydrogenation of an unsaturated pyrazine precursor using a transition metal complex (e.g., Rhodium or Ruthenium) with a chiral ligand.
Data Presentation: Performance and Cost Comparison
The selection of a synthetic route is a trade-off between various factors. The following tables summarize the key performance indicators and cost considerations for each strategy.
Table 1: Performance Comparison of Chiral Synthesis Strategies
| Metric | Chiral Pool Synthesis | Chiral Resolution | Asymmetric Synthesis |
| Theoretical Max. Yield | High (~100% based on chiral starter) | Low (50% per resolution cycle) | High (>95% achievable) |
| Enantiomeric Purity (e.e.) | Very High (>99%) | High (>98% after crystallization) | Very High (>98% achievable) |
| Process Complexity | Moderate (multi-step synthesis of synthon) | High (requires salt formation, crystallization, and liberation steps) | Moderate to High (requires specialized catalysts and conditions) |
| Key Challenge | Availability and cost of the chiral starting material. | Inherent 50% loss of material; optimization of crystallization. | Catalyst cost, sensitivity, and removal from the final product. |
| Scalability | Generally good, dependent on synthon supply. | Can be challenging due to crystallization volumes and kinetics. | Excellent, often amenable to flow chemistry. |
Table 2: Cost-Benefit Analysis
| Factor | Chiral Pool Synthesis | Chiral Resolution | Asymmetric Synthesis |
| Raw Material Costs | High initial cost for the enantiopure starting synthon. | Lower cost for racemic starting materials, but requires stoichiometric, often expensive, resolving agents. | Achiral precursors are inexpensive, but the main cost is the chiral catalyst (often precious metals). |
| Capital Expenditure | Standard chemical synthesis equipment. | Requires large vessels for crystallization and filtration setups. | May require high-pressure hydrogenation reactors. |
| Operating Costs | Moderate. | High, due to solvent usage, heating/cooling cycles, and handling of solid materials. | Potentially lower due to high throughput and efficiency, but catalyst cost per batch can be high. |
| Waste Generation | Moderate. | High (undesired enantiomer and resolving agent recovery). | Low (catalytic amounts of waste). |
| Overall Cost-Benefit | Pro: High stereochemical fidelity. Con: High upfront cost of synthon. Best for smaller scale or when synthon is readily available and inexpensive. | Pro: Uses well-established technology and cheaper achiral starting materials. Con: Inefficient (max 50% yield), labor and solvent-intensive. Often used when other methods fail. | Pro: Highly efficient, atom-economical, and scalable. Con: High initial investment in catalyst and process development. The preferred modern approach for large-scale manufacturing. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and implementation of a synthetic strategy. Below are representative protocols for the key stereochemistry-defining steps in each approach.
Protocol 1: Chiral Pool Approach - Alkylation of (R)-1-benzyl-3-methylpiperazin-2-one
This protocol is based on a synthetic route where a chiral piperazinone is a key intermediate.
-
Preparation: To a solution of (R)-1-benzyl-3-methylpiperazin-2-one (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N2), add Meerwein's salt (triethyloxonium tetrafluoroborate, Et3OBF4) (1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cyclization: Cool the mixture again to 0 °C and add a solution of the appropriate carbohydrazide (e.g., 3-methyl-1,2,4-thiadiazole-5-carbohydrazide) (1.1 eq).
-
Work-up: Stir the reaction at room temperature overnight. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, the triazolopyrazine core, is then purified by column chromatography.
Protocol 2: Chiral Resolution of Racemic 8-methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
This protocol outlines a typical diastereomeric salt crystallization process.
-
Salt Formation: Dissolve the racemic 8-methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (1.0 eq) in a suitable solvent such as ethanol or methanol at an elevated temperature.
-
Addition of Resolving Agent: In a separate flask, dissolve a chiral resolving agent, for example, (-)-Di-p-toluoyl-L-tartaric acid (0.5 eq, as the amine is dibasic), in the same solvent. Add this solution slowly to the solution of the racemic amine.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to maximize precipitation of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Free Base: Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane). Add an aqueous base (e.g., 2M NaOH) until the pH is >10 to liberate the free amine.
-
Extraction: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched (R)-amine. The enantiomeric excess should be determined by chiral HPLC.
Protocol 3: Asymmetric Hydrogenation of 8-methyl-triazolo[4,3-a]pyrazine
This protocol describes a general procedure for the catalytic reduction of the pyrazine ring.
-
Catalyst Preparation: In a glovebox, charge a high-pressure reactor vessel with the achiral substrate, 8-methyl-triazolo[4,3-a]pyrazine (1.0 eq), and a chiral catalyst system, such as a pre-catalyst [Rh(COD)2]BF4 (0.01 eq) and a chiral phosphine ligand (e.g., a derivative of BINAP) (0.011 eq), in a degassed solvent like methanol.
-
Hydrogenation: Seal the reactor, remove it from the glovebox, and purge several times with high-purity hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10-50 bar H2).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
Work-up: Carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by column chromatography to remove the catalyst residues, affording the enantiomerically enriched (R)-8-methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. The yield and enantiomeric excess must be determined.
Logical Framework for Synthon Selection
The decision-making process for selecting the optimal chiral strategy is multifactorial, involving an iterative cycle of evaluation.
Conclusion
The synthesis of fezolinetant offers a classic case study in the strategic challenges of modern pharmaceutical manufacturing. While a chiral pool approach provides a direct route with high stereochemical control, its economic viability is often constrained by the high cost and limited availability of the starting synthon. Chiral resolution , though technologically straightforward, is inherently inefficient due to the disposal of at least 50% of the material, making it less favorable for large-scale, cost-sensitive production.
For a molecule like fezolinetant, asymmetric synthesis , particularly via catalytic hydrogenation, emerges as the most promising strategy for industrial-scale production. Despite the initial investment required for catalyst screening and process optimization, this approach offers the most economically and environmentally sustainable solution due to its high efficiency, low waste, and high stereoselectivity. Ultimately, the final decision will depend on a thorough cost-of-goods analysis and the specific capabilities and economic drivers of the manufacturing organization.
Efficacy and safety of fezolinetant derived from (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of fezolinetant, a novel non-hormonal treatment for vasomotor symptoms (VMS) associated with menopause, with other therapeutic alternatives. The information is compiled from peer-reviewed clinical trial data to support research and drug development efforts in women's health.
Mechanism of Action: A Targeted Approach vs. Broader Modulation
Fezolinetant represents a targeted therapeutic approach to managing VMS. It is a selective neurokinin-3 (NK3) receptor antagonist.[1][2][3][4] The NK3 receptor is a key component of the thermoregulatory center in the hypothalamus.[4][5] During menopause, declining estrogen levels lead to hyperactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons, which is a primary driver of VMS.[2][5] Fezolinetant works by blocking the action of neurokinin B (NKB) on these neurons, thereby restoring thermoregulatory balance and reducing the frequency and severity of hot flashes and night sweats.[1][4][5]
In contrast, other treatments for VMS employ broader mechanisms of action.
-
Hormone Therapy (HT), such as the combination of conjugated estrogens and bazedoxifene , directly replaces or modulates estrogen receptors.[6] Bazedoxifene is a selective estrogen receptor modulator (SERM) that acts as an estrogen agonist in some tissues and an antagonist in others, aiming to provide the benefits of estrogen while minimizing risks in the endometrium and breast.[6][7]
-
Selective Serotonin Reuptake Inhibitors (SSRIs) like paroxetine and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) such as desvenlafaxine are thought to modulate serotonergic and noradrenergic pathways in the central nervous system that are involved in thermoregulation.[8][9][10][11]
-
Elagolix , a gonadotropin-releasing hormone (GnRH) antagonist, is approved for the management of endometriosis-associated pain.[12][13] Its mechanism involves the dose-dependent suppression of ovarian estrogen production, leading to a hypoestrogenic state.[12] This mechanism is counterintuitive for treating VMS, and indeed, hot flashes are a common side effect of elagolix treatment.[14]
Efficacy in Reducing Vasomotor Symptoms
The following tables summarize the quantitative efficacy data from key clinical trials for fezolinetant and its comparators.
Table 1: Reduction in Frequency of Moderate to Severe Vasomotor Symptoms
| Treatment | Clinical Trial(s) | Baseline VMS Frequency (per day) | Mean Change from Baseline vs. Placebo (at 12 weeks) | Percentage Reduction from Baseline |
| Fezolinetant 45 mg | SKYLIGHT 1 & 2 (Pooled) | ~10.4 | -2.53 (p < 0.001) | Not directly reported as a single percentage |
| Paroxetine 7.5 mg | Phase 3 studies | Not specified | Statistically significant reduction | 33% - 67% (vs. 13.7% - 37.8% for placebo)[1][9] |
| Desvenlafaxine 100 mg | Multiple RCTs | ~11 | Statistically significant reduction (p=0.005) | 64% (vs. placebo) |
| Conjugated Estrogens 0.45 mg / Bazedoxifene 20 mg | SMART-2 | >7 | Statistically significant reduction (p < 0.001)[2] | 74% (vs. 51% for placebo)[2] |
| Elagolix | Not applicable | Not applicable | Not studied for VMS reduction | Not applicable |
Table 2: Reduction in Severity of Moderate to Severe Vasomotor Symptoms
| Treatment | Clinical Trial(s) | Baseline VMS Severity Score | Mean Change from Baseline vs. Placebo (at 12 weeks) |
| Fezolinetant 45 mg | SKYLIGHT 1 & 2 (Pooled) | ~2.2 | -0.29 (p < 0.001) |
| Paroxetine 7.5 mg | Phase 3 studies | Not specified | Statistically significant reduction (p=0.0114 in 24-wk study) |
| Desvenlafaxine 100 mg | Multiple RCTs | Not specified | Statistically significant reduction (p=0.020) |
| Conjugated Estrogens 0.45 mg / Bazedoxifene 20 mg | SMART-2 | Not specified | Statistically significant improvement (p < 0.001)[2] |
| Elagolix | Not applicable | Not applicable | Not studied for VMS reduction |
Safety and Tolerability Profile
A comparison of the safety profiles is crucial for risk-benefit assessment in clinical practice and further development.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
| Treatment | Common TEAEs | Serious Adverse Events |
| Fezolinetant | Headache, COVID-19. Pooled data also shows upper respiratory tract infection, back pain, arthralgia, diarrhea, urinary tract infection, and insomnia. | Low incidence of drug-related serious TEAEs. Elevations in liver transaminases were typically asymptomatic and transient. |
| Paroxetine | Nausea, dizziness.[10] Most adverse effects are mild to moderate.[9] | Generally well-tolerated at low doses.[9] |
| Desvenlafaxine | Nausea, dry mouth, constipation.[8] More adverse effects reported compared to placebo in the first week of therapy only.[8] | Discontinuation due to adverse events was not significantly different from placebo.[8] |
| Conjugated Estrogens / Bazedoxifene | Safety profile similar to placebo in short-term studies. Boxed warning for increased risk of dementia, endometrial cancer, stroke, and deep venous thrombosis.[7] | No unexpected safety findings reported in short-term trials. |
| Elagolix | Hot flashes, night sweats, headache, nausea, insomnia, amenorrhea, mood changes, anxiety.[12] | Dose- and duration-dependent decreases in bone mineral density.[12][14] |
Experimental Protocols: A Methodological Overview
Understanding the design of the key clinical trials is essential for interpreting the comparative data.
Fezolinetant: The SKYLIGHT Program
The efficacy and safety of fezolinetant were primarily established through the SKYLIGHT 1 (NCT04003155) and SKYLIGHT 2 (NCT04003142) phase 3 trials, with long-term safety data from SKYLIGHT 4 (NCT04003389) .[5]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.[5]
-
Participants: Postmenopausal women aged 40-65 years with moderate to severe VMS (defined as a minimum average of seven or more hot flashes per day).[5]
-
Intervention: Once-daily oral fezolinetant (30 mg or 45 mg) or placebo.
-
Duration: 12-week treatment period followed by a 40-week active treatment extension.[5] SKYLIGHT 4 was a 52-week safety study.
-
Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.
Paroxetine for VMS
Clinical trials for low-dose paroxetine (7.5 mg) for VMS were pivotal for its FDA approval for this indication.
-
Study Design: Two multicenter, double-blind, placebo-controlled, phase 3 studies.
-
Participants: Postmenopausal women with moderate to severe VMS.
-
Intervention: Once-daily oral paroxetine 7.5 mg or placebo.
-
Duration: 12 and 24 weeks.
-
Primary Endpoints: Mean changes in the frequency and severity of moderate to severe vasomotor symptoms at weeks 4 and 12.
Desvenlafaxine for VMS
Multiple randomized controlled trials have evaluated the efficacy and safety of desvenlafaxine for menopausal VMS.
-
Study Design: Randomized, double-blind, placebo-controlled trials.[8]
-
Participants: Postmenopausal women experiencing 50 or more moderate-to-severe hot flushes per week.[8]
-
Intervention: Daily oral desvenlafaxine (various doses, including 100 mg) or placebo.[8]
-
Duration: Typically 12 weeks for primary efficacy endpoints, with longer-term extensions.
-
Primary Endpoints: Change from baseline in the average daily number and severity of moderate-to-severe hot flushes at weeks 4 and 12.
Conjugated Estrogens / Bazedoxifene: The SMART Trials
The efficacy and safety of this combination were assessed in the Selective estrogens, Menopause, And Response to Therapy (SMART) trials.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, phase 3 trials.[2][10]
-
Participants: Healthy postmenopausal women (aged 40-65 years) with moderate to severe hot flushes (≥7/day or ≥50/week).
-
Intervention: Once-daily oral bazedoxifene 20 mg combined with conjugated estrogens 0.45 mg or 0.625 mg, or placebo.
-
Duration: 12 weeks for the primary efficacy assessment.
-
Primary Endpoints: Change from baseline in the average daily number of moderate and severe hot flushes at weeks 4 and 12.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow for VMS clinical trials, and the logical relationship in therapeutic decision-making.
Caption: Fezolinetant's mechanism of action in the hypothalamus.
Caption: A generalized workflow for VMS clinical trials.
Caption: Simplified logic for selecting a VMS treatment.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Dose-Dependent Suppression of Gonadotropins and Ovarian Hormones by Elagolix in Healthy Premenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Menopause in Thermoregulation | Clinical Research Trial Listing [centerwatch.com]
- 5. Elagolix, an Oral GnRH Antagonist for Endometriosis-Associated Pain: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist. | EndoNews [endonews.com]
- 7. Estradiol and Elagolix for Menopause · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ORILISSA® (elagolix) Clinical Trials [orilissa.com]
- 13. Effect of Elagolix Exposure on Clinical Efficacy End Points in Phase III Trials in Women With Endometriosis‐Associated Pain: An Application of Markov Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elagolix (Orilissa) for Endometriosis Pain | AAFP [aafp.org]
Pharmacokinetic profiling of drug candidates synthesized from (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one
A Comparative Guide for Drug Development Professionals
The chiral intermediate, (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, serves as a crucial building block in the synthesis of a promising class of therapeutic agents: neurokinin-3 (NK3) receptor antagonists. These antagonists are under investigation for a variety of sex-hormone-dependent conditions. This guide provides a comparative overview of the pharmacokinetic profiles of drug candidates emerging from this structural class, supported by experimental data and detailed methodologies to inform researchers and scientists in the field of drug development.
Comparative Pharmacokinetic Data
The pharmacokinetic properties of drug candidates are critical for determining their dosing regimens and predicting their in vivo behavior. Below is a summary of the pharmacokinetic parameters for fezolinetant, a representative NK3 receptor antagonist.
| Parameter | Value | Condition |
| Tmax (Time to Maximum Concentration) | 1-2 hours | Single dose, healthy Japanese individuals[2]. |
| t1/2 (Elimination Half-life) | 3.29-7.24 hours | Single dose, healthy Japanese individuals[2]. |
| Accumulation Ratio (AUC) | 1.46-1.57 | Once-daily multiple-dose administration[2]. |
| Effect of Hepatic Impairment on AUCinf | 155.89% (mild), 196.11% (moderate) | Compared to healthy controls[3][4]. |
| Effect of Renal Impairment on AUCinf | No substantial increase | Mild to severe renal impairment[4]. |
Experimental Protocols
A thorough understanding of the experimental design is essential for the interpretation of pharmacokinetic data. The following is a representative protocol for a clinical pharmacokinetic study, based on studies conducted for fezolinetant.
Objective: To assess the pharmacokinetic profile, safety, and tolerability of a single oral dose of the drug candidate in healthy subjects.
Study Design:
-
A randomized, single-center, open-label, parallel-group study.
-
Subjects are enrolled into cohorts based on the specific study parameters (e.g., healthy, hepatic impairment, renal impairment).
Procedure:
-
Subject Screening and Enrollment: Healthy male and female volunteers aged 18-55 years are screened for eligibility based on medical history, physical examination, and laboratory tests.
-
Dosing: Following an overnight fast, subjects receive a single oral dose of the drug candidate.
-
Blood Sampling: Blood samples are collected at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose)[4].
-
Plasma Analysis: Plasma concentrations of the drug and its major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated using non-compartmental analysis: Cmax, Tmax, AUC from time zero to the last quantifiable concentration (AUClast), AUC extrapolated to infinity (AUCinf), and t1/2.
-
Safety and Tolerability Assessment: Safety is monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
Visualizing a Synthetic and Experimental Pathway
To further elucidate the processes involved, the following diagrams illustrate a generalized synthetic route for this class of compounds and a typical workflow for a pharmacokinetic study.
Caption: Generalized synthetic route to NK3 receptor antagonists.
Caption: Experimental workflow for a clinical pharmacokinetic study.
References
- 1. US9422299B2 - Substituted [1,2,4]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists - Google Patents [patents.google.com]
- 2. Pharmacokinetics, Tolerability, and Biomarker Profile of the Neurokinin 3 Receptor Antagonist Fezolinetant in Healthy Japanese Individuals: A 2-Part, Randomized, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Safety of Fezolinetant in Women with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Safety of Fezolinetant in Women with Hepatic or Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Piperazinone-Based and Other Novel NK3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-3 (NK3) receptor has emerged as a compelling target for non-hormonal therapies, particularly for the management of sex hormone-mediated disorders such as menopausal vasomotor symptoms (hot flashes). A growing number of piperazinone-based and other novel small molecule antagonists are in various stages of development, each with a unique pharmacological profile. This guide provides an objective, data-driven comparison of key NK3 receptor antagonists: fezolinetant, osanetant, the dual NK1/NK3 antagonist elinzanetant, and MLE4901, to aid researchers in their evaluation of these compounds.
Quantitative Data Summary
The following tables summarize the available in vitro and in vivo pharmacological data for these prominent NK3 receptor antagonists. It is important to exercise caution when directly comparing absolute values across different studies due to potential variations in experimental conditions.
Table 1: In Vitro Binding Affinity and Functional Potency of NK3 Receptor Antagonists
| Compound | Chemical Class | Target(s) | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Species |
| Fezolinetant | Piperazinone | NK3 | 19.9 - 22.1[1][2] | 19.9[3] | Human |
| Osanetant | Piperidine | NK3 | 0.17[3] | 1.2[3] | Human |
| Elinzanetant | - | NK1 & NK3 | NK1: 0.37, NK3: 3.0[3] | - | Human |
| MLE4901 (Pavinetant) | - | NK3 | - | 7.1 - 19.8 (for CYP3A4/5 inhibition)[4] | - |
Note: A lower Ki or IC50 value indicates a higher binding affinity or potency, respectively. Data for some compounds were not consistently available across all parameters.
Table 2: Pharmacokinetic Properties of Selected NK3 Receptor Antagonists
| Compound | Half-Life (t½) | Bioavailability | Key Metabolism Notes |
| Fezolinetant | 3.29 - 7.24 hours[5][6] | - | Slight accumulation after multiple doses[5][6]. |
| Elinzanetant | ~15 hours[2][7] | 36.7%[1][8] | Dose-independent bioavailability[1][8]. |
| MLE4901 | 8.5 hours[9] | Rapidly absorbed[10]. | - |
Table 3: Clinical Efficacy in Reducing Vasomotor Symptoms (Hot Flashes)
| Compound | Dosage | Reduction in Hot Flash Frequency | Key Clinical Findings |
| Fezolinetant | 30 mg & 45 mg daily | Significant reduction vs. placebo[11]. | Reduced daily mean from ~11-12 to 4-5 hot flashes[11]. |
| Elinzanetant | 120 mg & 160 mg daily | Statistically significant reduction vs. placebo[12][13]. | Also showed improvements in sleep and quality of life[12][13]. |
| MLE4901 | 40 mg twice daily | 72% reduction from baseline by day 3[14][15]. | Rapid onset of action[14][15]. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Elinzanetant, a new combined neurokinin-1/-3 receptor antagonist for the treatment of postmenopausal vasomotor symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bayer.com [bayer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics, Tolerability, and Biomarker Profile of the Neurokinin 3 Receptor Antagonist Fezolinetant in Healthy Japanese Individuals: A 2‐Part, Randomized, Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Tolerability, and Biomarker Profile of the Neurokinin 3 Receptor Antagonist Fezolinetant in Healthy Japanese Individuals: A 2-Part, Randomized, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Population pharmacokinetic-pharmacodynamic model of elinzanetant based on integrated clinical phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 12. Efficacy and safety of elinzanetant, a selective neurokinin-1,3 receptor antagonist for vasomotor symptoms: a dose-finding clinical trial (SWITCH-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of elinzanetant, a selective neurokinin-1,3 receptor antagonist for vasomotor symptoms: a dose-finding clinical trial (SWITCH-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of chemical compounds is of paramount importance. This document provides detailed safety and logistical information for the handling and disposal of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, a compound that requires careful management in a laboratory setting. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. According to its Safety Data Sheet, it is harmful if swallowed and causes skin and serious eye irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Safety glasses with side-shields and a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Handle with chemical-resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Wear a lab coat. | To prevent skin irritation from direct contact.[1] |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. | To prevent respiratory irritation, especially if dust or aerosols are generated.[1] |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | To provide overall protection from accidental spills or splashes. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational procedures will ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that a safety shower and eye wash station are readily accessible.
-
Avoid the formation of dust and aerosols.[1]
2. Handling the Compound:
-
Avoid all personal contact, including inhalation.[3]
-
Wear the appropriate PPE as detailed in Table 1.
-
When weighing or transferring the solid, do so in a manner that minimizes dust generation.
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[4][5]
-
Clean all equipment and the work area to decontaminate surfaces.
-
Store the compound in a tightly closed container in a dry and well-ventilated place.[2]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.[5]
-
Collect liquid waste containing the compound in a separate, sealed, and properly labeled container.[5]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[5]
2. Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[6]
3. Storage of Waste:
-
Store sealed waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
4. Final Disposal:
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.[2] This often involves incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Arrange for the collection of the hazardous waste by a licensed environmental services company.[6]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
